Alpha-Estradiol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |
InChI Key |
VOXZDWNPVJITMN-BHOSFUFTSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Alpha-Estradiol-d2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological context of Alpha-Estradiol-d2. This deuterated analog of the endogenous estrogen, 17α-estradiol, serves as a critical tool in analytical and research settings, particularly in mass spectrometry-based quantification of steroid hormones.
Core Chemical Properties
This compound, also known as 17α-Estradiol-d2, is a stable isotope-labeled version of 17α-estradiol, a minor and weak endogenous steroidal estrogen.[1] The incorporation of two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for precise and accurate quantification of its unlabeled counterpart in complex biological matrices.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂D₂O₂ | [3] |
| Molecular Weight | 274.4 g/mol | [3] |
| CAS Number | 81586-94-9 | [4][5] |
| IUPAC Name | (8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [3] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 176-180 °C (for unlabeled 17α-estradiol) | [7][8] |
| Boiling Point | 445.9 ± 45.0 °C at 760 mmHg (for unlabeled 17α-estradiol) | [7] |
| Density | 1.2 ± 0.1 g/cm³ (for unlabeled 17α-estradiol) | [7] |
| Solubility | Slightly soluble in chloroform and methanol. | |
| Isotopic Purity | ≥98 atom % D | [9] |
Structural Information
| Identifier | String |
| SMILES | [2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |
| InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below are detailed methodologies for its synthesis and its use in a typical analytical workflow.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from estrone. The following is a representative protocol based on established chemical transformations for deuteration and stereoselective reduction.[10]
1. Deuteration of Estrone:
-
Objective: To introduce deuterium atoms at the C2 and C4 positions of the A-ring of estrone.
-
Procedure:
-
Dissolve estrone in a suitable deuterated solvent, such as deuterated methanol (MeOD), containing a deuterium source like deuterium oxide (D₂O) and a base catalyst (e.g., sodium deuteroxide, NaOD).
-
Heat the mixture under reflux for a sufficient period to allow for electrophilic aromatic substitution, where protons at the activated C2 and C4 positions are exchanged for deuterium atoms.
-
Monitor the reaction progress using techniques like ¹H NMR to observe the disappearance of the corresponding proton signals or by mass spectrometry to confirm the incorporation of deuterium.
-
Upon completion, neutralize the reaction mixture and extract the deuterated estrone using an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or recrystallization.
-
2. Stereoselective Reduction to 17α-Estradiol-d2:
-
Objective: To reduce the C17 ketone of deuterated estrone to a hydroxyl group with the desired alpha stereochemistry.
-
Procedure:
-
Dissolve the deuterated estrone in an appropriate solvent (e.g., toluene or isopropanol).
-
Add a metal alkoxide catalyst, such as aluminum isopropoxide, for the Meerwein-Ponndorf-Verley reduction.
-
Reflux the reaction mixture. This reduction favors the formation of the thermodynamically more stable 17α-alcohol.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction and extract the this compound.
-
Purify the final product using column chromatography to separate it from any unreacted starting material and the 17β-isomer.
-
Quantification of 17α-Estradiol in Biological Samples using LC-MS/MS
This compound is employed as an internal standard to correct for matrix effects and variations in sample preparation and instrument response in LC-MS/MS assays.[11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Objective: To extract 17α-estradiol from a biological matrix (e.g., serum, plasma) and spike it with a known amount of this compound.
-
Procedure:
-
To a known volume of the biological sample (e.g., 500 µL of serum), add a precise amount of this compound solution in a suitable solvent (e.g., methanol).
-
Vortex the sample to ensure thorough mixing.
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Add an extraction solvent (e.g., methyl tert-butyl ether, MTBE) to the supernatant, vortex vigorously, and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the steroids to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate 17α-estradiol and this compound and quantify them using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17α-Estradiol: Precursor ion (e.g., m/z 271.2) → Product ion(s).
-
This compound: Precursor ion (e.g., m/z 273.2) → Corresponding product ion(s).
-
-
-
Quantification: The concentration of 17α-estradiol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of 17α-estradiol and a fixed concentration of the internal standard.
Biological Role and Signaling Pathways
17α-estradiol is a stereoisomer of the potent estrogen, 17β-estradiol. It is considered a weak estrogen, exhibiting significantly lower binding affinity for the classical estrogen receptors, ERα and ERβ, compared to 17β-estradiol.[1] Despite its weaker activity, 17α-estradiol can still elicit biological responses by activating the same signaling pathways as other estrogens, albeit typically requiring higher concentrations.
The biological effects of estrogens are mediated through two main pathways:
-
Genomic (Nuclear-Initiated) Pathway: This classical pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is located at the plasma membrane. Binding of estrogen to these membrane ERs can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. These rapid signaling events can influence various cellular processes, including cell proliferation, migration, and survival, and can also cross-talk with the genomic pathway.
The deuteration of this compound is not expected to significantly alter its biological activity or interaction with these signaling pathways, as the carbon-deuterium bond is chemically very similar to the carbon-proton bond. Its primary utility remains as a chemically identical, but mass-differentiated, internal standard for analytical purposes.
References
- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17Alpha-Estradiol-2,4-d2 | LGC Standards [lgcstandards.com]
- 5. 17alpha-Estradiol D2 (2,4-D2) | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 17alpha-Estradiol | CAS#:57-91-0 | Chemsrc [chemsrc.com]
- 8. Estradiol | 57-91-0 [chemicalbook.com]
- 9. 17alpha-Estradiol-2,4-d2 | LGC Standards [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Alpha-Estradiol-d2
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount for its application in experimental settings and therapeutic development. This guide provides an in-depth overview of Alpha-Estradiol-d2, a deuterated form of the endogenous estrogen, alpha-estradiol.
This compound serves as a valuable tool in various research applications, particularly as an internal standard for quantitative analyses using techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from its non-deuterated counterpart in biological matrices.
Physicochemical Characteristics
The core physicochemical properties of Alpha-Estradiol and its deuterated analog are summarized below. It is important to note that while specific experimental data for some properties of the d2 variant may be limited, they are expected to be very similar to the non-deuterated form.
| Property | Alpha-Estradiol | This compound |
| CAS Number | 57-91-0[2][3] | 81586-94-9[4][5][6] |
| Molecular Formula | C₁₈H₂₄O₂[2][3][7] | C₁₈H₂₂D₂O₂[4][6] |
| Molecular Weight | 272.38 g/mol [2][3] | 274.4 g/mol [5] |
| Exact Mass | 272.177630004 Da[7] | 274.190183496 Da[5] |
| Melting Point | 216 - 219 °C[7] | Not explicitly available |
| Boiling Point | 445.9 ± 45.0 °C at 760 mmHg[2][8] | Not explicitly available |
| Solubility | Ethanol: ~2.5 mg/mL[9] DMSO: ~20 mg/mL[9] Dimethyl formamide (DMF): ~20 mg/mL[9] Aqueous Buffers: Sparingly soluble[9][10] | Not explicitly available, but expected to be similar to Alpha-Estradiol |
| Appearance | White with a slight yellow cast powder[2] | Not explicitly available |
Experimental Protocols
The quantification and characterization of this compound, often in conjunction with its endogenous analog, rely on sophisticated analytical techniques. Below are detailed methodologies for common experimental protocols.
LC-MS/MS is a highly sensitive and specific method for the quantification of estradiol and its analogs in biological samples.[11][12][13]
Sample Preparation (from Bovine Serum):
-
Extraction: Analytes are extracted from the serum using an acetate buffer.
-
Purification: The extract is purified using C18 solid-phase extraction (SPE).[11]
Chromatography:
-
Column: C18 liquid chromatography column.[11]
-
Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with additives to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry:
-
Ionization: Heated nebulizer (HN) interface operating in negative ion mode is effective.[11] Other techniques include electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI).[13]
-
Detection: Intact deprotonated molecules ([M-H]⁻) are generated. For Alpha-Estradiol, this is at m/z 271, and for a deuterated internal standard like 17β-estradiol-d3, it is at m/z 274.[11]
-
Derivatization: For enhanced sensitivity, especially for low concentrations, derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride can be employed.[14]
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of estradiol isomers.[15]
Sample Preparation:
-
Samples are dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).[7][16]
¹H NMR Spectroscopy:
-
Provides information on the proton environment within the molecule.
-
Frequency: Typically performed at high frequencies, such as 600 MHz, for better resolution.[7]
¹³C NMR Spectroscopy:
-
Provides information on the carbon skeleton of the molecule.
-
Solid-state {¹H}¹³C cross-polarization/magic angle spinning (CP/MAS) NMR can be used to analyze steroidal ring conformations.[15]
2D NMR Spectroscopy:
-
Techniques like ¹H-¹³C HSQC provide correlations between directly bonded protons and carbons, aiding in the complete assignment of the NMR spectra.[7][17]
Biological Activity and Signaling Pathways
Alpha-Estradiol is a stereoisomer of the more potent 17β-Estradiol and is considered a weak estrogen.[8] It also acts as a 5α-reductase inhibitor.[8] Estrogens exert their biological effects primarily through estrogen receptors (ERs), with ERα and ERβ being the most well-characterized.[18][19] The signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway (Classical Pathway):
-
Binding: Estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[20]
-
Dimerization: Upon ligand binding, the receptor undergoes a conformational change and dimerizes.[20]
-
Translocation: The ligand-receptor complex translocates to the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[18]
-
Transcription Regulation: The binding of the complex to EREs modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[18]
Non-Genomic Signaling Pathway:
-
A fraction of ERs are localized to the cell membrane.[18]
-
Binding of estradiol to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the PI3K and MAPK pathways.[18]
-
These rapid signaling events can influence cellular processes independently of gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 17alpha-estradiol-2,4-d2 | CAS#:81586-94-9 | Chemsrc [chemsrc.com]
- 7. alpha-Estradiol | C18H24O2 | CID 68570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 17alpha-Estradiol | CAS#:57-91-0 | Chemsrc [chemsrc.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-state NMR analysis of steroidal conformation of 17α- and 17β-estradiol in the absence and presence of lipid environment [agris.fao.org]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]
- 17. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity of Alpha-Estradiol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Alpha-Estradiol-d2. This deuterated analog of Alpha-Estradiol is a critical tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantification of the parent compound. Ensuring the isotopic purity of this reagent is paramount for accurate and reproducible results.
Introduction to this compound
This compound is a synthetic version of Alpha-Estradiol where two hydrogen atoms on the aromatic A-ring have been replaced by deuterium atoms. This isotopic labeling makes the molecule heavier than its endogenous counterpart, allowing for its differentiation in mass spectrometry analysis. It is primarily used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of quantification of Alpha-Estradiol in biological samples.[1]
Synthesis of this compound
The synthesis of this compound typically involves the deuteration of the aromatic ring of a suitable precursor, followed by other necessary chemical transformations. A common method for introducing deuterium into aromatic compounds is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction using a deuterium source like heavy water (D₂O).
A plausible synthetic route starts with estrone, which is first deuterated and then stereoselectively reduced to yield this compound.
Experimental Protocol: Synthesis of this compound
-
Deuteration of Estrone:
-
Estrone is dissolved in a deuterated solvent system, such as D₂O with a strong deuterated acid catalyst (e.g., D₂SO₄).
-
The mixture is heated under reflux for a prolonged period to facilitate the electrophilic substitution of hydrogen with deuterium at the ortho and para positions of the phenolic hydroxyl group (C2 and C4).
-
The reaction is monitored by techniques like NMR or MS to determine the extent of deuteration.
-
Upon completion, the deuterated estrone is isolated and purified.
-
-
Stereoselective Reduction of Deuterated Estrone:
-
The resulting deuterated estrone is then reduced to 17α-estradiol-d2. This can be achieved using a reducing agent like sodium borohydride. The reaction conditions are optimized to favor the formation of the 17α-hydroxyl group.
-
The product, this compound, is then purified using techniques such as recrystallization or chromatography to achieve high chemical purity.
-
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that defines the percentage of the material that is the desired d2-labeled compound, as well as the distribution of other isotopic species (isotopologues), such as the unlabeled (d0) and singly labeled (d1) versions. This is typically determined using mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
The isotopic purity of commercially available this compound is often stated in terms of "atom percent D," which represents the percentage of deuterium at the labeled positions. For example, a purity of 98 atom % D indicates a high level of deuterium incorporation.[2] The distribution of different isotopologues can be quantified to provide a more detailed picture of the isotopic purity.
| Parameter | Typical Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity (Atom % D) | ≥98% |
| Isotopic Distribution | |
| d2 | >95% |
| d1 | <5% |
| d0 | <1% |
Note: The isotopic distribution values are typical estimates and can vary between batches. A certificate of analysis for a specific lot should be consulted for precise data.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of deuterated compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be determined.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS). A C18 reversed-phase column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in full scan mode to observe the molecular ion cluster of this compound.
-
The theoretical m/z values for the d0, d1, and d2 isotopologues are calculated.
-
The relative intensity of the peaks corresponding to each isotopologue is measured to determine their percentage in the sample.
-
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for assessing isotopic purity. While ¹H NMR can be used to detect the presence of residual protons at the deuterated positions, ²H (deuterium) NMR directly observes the deuterium signal.
-
Sample Preparation: A concentrated solution of this compound is prepared in a suitable non-deuterated solvent (e.g., DMSO or chloroform).
-
¹H NMR Spectroscopy:
-
A standard ¹H NMR spectrum is acquired.
-
The integration of the signals corresponding to the aromatic protons at the C2 and C4 positions is compared to the integration of a non-deuterated proton signal in the molecule (e.g., the C18 methyl group) to quantify the degree of deuteration.
-
-
²H NMR Spectroscopy:
-
A ²H NMR spectrum is acquired. This directly detects the deuterium atoms.
-
The presence of a signal at the chemical shift corresponding to the C2 and C4 positions confirms the location of deuteration. The integral of this signal can be used for quantification relative to a known standard.
-
Conclusion
The isotopic purity of this compound is a critical factor for its reliable use as an internal standard in quantitative analysis. A thorough characterization of its isotopic distribution using techniques like mass spectrometry and NMR spectroscopy is essential. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to understand and assess the isotopic purity of this important analytical reagent. For specific applications, it is always recommended to consult the certificate of analysis provided by the supplier for lot-specific purity data.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Alpha-Estradiol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Alpha-Estradiol-d2, an isotopically labeled form of the endogenous estrogen, 17α-estradiol. Deuterium-labeled steroids are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry. This document details the synthetic pathway, experimental protocols, characterization data, and relevant biological context for this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the deuteration of estrone, followed by the stereoselective reduction of the 17-keto group to the 17α-hydroxyl group.
Synthetic Pathway Overview
The overall synthetic workflow for producing this compound involves two key stages:
-
Deuteration of Estrone: Introduction of deuterium atoms at specific positions on the estrone backbone.
-
Stereoselective Reduction: Conversion of the deuterated estrone to deuterated 17α-estradiol with high stereochemical control.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
1.2.1. Deuteration of Estrone
A common strategy for introducing deuterium into the estradiol scaffold is through the base-catalyzed exchange reaction at the C-16 position of estrone, which is enolizable.[1]
-
Protocol:
-
Dissolve estrone in a deuterated solvent system, such as methanol-d4 (MeOD), containing a base like sodium deuteroxide (NaOD).[1]
-
Stir the reaction mixture at room temperature to facilitate the deuterium exchange at the C-16 position.[1]
-
Monitor the reaction progress by mass spectrometry to determine the extent of deuterium incorporation.[1]
-
Upon completion, neutralize the reaction mixture and extract the deuterated estrone using an appropriate organic solvent.
-
Purify the product by recrystallization or column chromatography.
-
1.2.2. Stereoselective Reduction of Deuterated Estrone to 17α-Estradiol-d2
The reduction of the 17-keto group of deuterated estrone to the 17α-hydroxyl group can be achieved using specific reducing agents and reaction conditions that favor the formation of the alpha epimer.
-
Protocol:
-
Dissolve the deuterated estrone in a suitable solvent, such as toluene or isopropanol.[1]
-
Add a metal alkoxide catalyst, for example, aluminum isopropoxide.[1]
-
Heat the reaction mixture to reflux. This drives the equilibrium towards the thermodynamically more stable 17α-alcohol.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling, quench the reaction and extract the this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.
-
Characterization of this compound
Once synthesized, a thorough characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. This typically involves a combination of spectroscopic and chromatographic techniques.
Experimental Workflow for Characterization
Caption: Experimental workflow for the characterization of this compound.
Analytical Data
The following tables summarize the expected analytical data for this compound based on the known data for unlabeled 17α-estradiol and general principles of isotopic labeling.
Table 1: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | (8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[2] |
| Molecular Formula | C₁₈H₂₂D₂O₂ |
| Molecular Weight | ~274.4 g/mol [3] |
| CAS Number | 81586-94-9[2] |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | The proton signals corresponding to the deuterated positions (e.g., at C2 and C4) will be absent or significantly reduced in intensity. The remaining proton signals will be consistent with the 17α-estradiol structure. |
| ¹³C NMR | The carbon signals for the deuterated positions will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. |
| Mass Spectrometry | The molecular ion peak will be observed at an m/z corresponding to the mass of the deuterated molecule (e.g., [M-H]⁻ at m/z 273 for a d2-labeled compound). The isotopic enrichment can be determined from the relative intensities of the labeled and unlabeled molecular ions. |
Table 3: Chromatographic Data (Typical)
| Technique | Typical Conditions and Expected Results |
| HPLC | A reversed-phase C18 column with a mobile phase of acetonitrile and water can be used. The purity of this compound is determined by the percentage of the main peak area. |
| GC-MS | After derivatization (e.g., silylation), the compound can be analyzed by GC-MS. The retention time should be very similar to that of unlabeled 17α-estradiol, and the mass spectrum will confirm the identity and deuteration of the molecule. |
Biological Context and Signaling Pathways
17α-estradiol is a naturally occurring stereoisomer of the more potent 17β-estradiol. While it is a weaker estrogen, it still interacts with estrogen receptors (ERs) and can modulate downstream signaling pathways. The primary signaling pathways for estrogens involve both genomic and non-genomic actions.
Estrogen Receptor Signaling
Estrogens exert their effects by binding to estrogen receptors, primarily ERα and ERβ. This binding can lead to:
-
Genomic Signaling: The estrogen-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes. This is a slower, long-term response.[4]
-
Non-Genomic Signaling: Estrogens can also bind to membrane-associated ERs, leading to rapid activation of intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[5][6]
Caption: Simplified estrogen signaling pathway.
This compound, being structurally and chemically very similar to 17α-estradiol, is expected to follow these same signaling pathways. Its primary application in research is to act as a tracer or an internal standard to accurately quantify the levels and metabolism of endogenous 17α-estradiol.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Alpha-Estradiol-d2 (CAS: 81586-94-9): A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Alpha-Estradiol-d2 (CAS: 81586-94-9), a deuterium-labeled form of the endogenous estrogen, 17α-estradiol. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their studies.
Core Compound Specifications
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its deuteration provides a distinct mass shift, enabling precise quantification of its unlabeled counterpart, 17α-estradiol, in complex biological matrices via mass spectrometry.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 81586-94-9 | LGC Standards |
| Molecular Formula | C₁₈H₂₂D₂O₂ | LGC Standards |
| Molecular Weight | 274.39 g/mol | BOC Sciences |
| Appearance | White to Off-White Solid | BOC Sciences, LGC Standards |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | BOC Sciences |
| Storage | Store at room temperature | BOC Sciences |
Table 2: Analytical and Isotopic Data
| Parameter | Specification | Source |
| Purity | ≥98%; 99.75% (HPLC at 202 nm) | BOC Sciences, LGC Standards |
| Isotopic Purity | ≥99% atom D; >95% by NMR | BOC Sciences, LGC Standards |
| Deuterium Incorporation | 2 Deuterium atoms | General knowledge |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of 17α-estradiol and related estrogens in biological samples using isotope dilution mass spectrometry. Below are detailed methodologies representative of key experiments where this compound is employed.
Quantification of 17α-Estradiol in Serum by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 17α-estradiol in serum, using this compound as an internal standard.
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum in a glass tube, add 50 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex the sample briefly to ensure thorough mixing.
-
Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 1 minute to extract the steroids into the organic phase.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:1 mixture of water and acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]
2.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
2.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 17α-estradiol and this compound. For example, for the unlabeled estradiol, a transition of m/z 271 -> [fragment ion] might be monitored, while for the d2-labeled standard, the transition would be m/z 273 -> [corresponding fragment ion].[3]
-
Data Analysis: The concentration of 17α-estradiol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 17α-estradiol and a constant concentration of this compound.
In Vitro Metabolic Stability Assay
This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its potential in vivo clearance. While this compound is the internal standard, this protocol describes the general procedure for evaluating the metabolic stability of a test compound.
2.2.1. Incubation Procedure
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from human or other species), phosphate buffer (pH 7.4), and the test compound solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing this compound as the internal standard. This stops the reaction and precipitates the proteins.
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.2.2. Data Analysis
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS, with this compound as the internal standard to correct for analytical variability.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Intrinsic clearance (Clint) can also be calculated from the elimination rate constant and the protein concentration in the incubation.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
17α-estradiol, the parent compound of this compound, is a weak estrogen that can interact with estrogen receptors (ERs) to initiate downstream signaling cascades. These pathways can be broadly categorized into genomic and non-genomic actions.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., 17α-estradiol) in a biological sample using an internal standard like this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of Alpha-Estradiol-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Estradiol-d2, the deuterated form of the natural estrogen 17α-estradiol, is a compound of significant interest in research and drug development. While its primary application lies in pharmacokinetic and metabolic studies as a stable isotope-labeled internal standard, the core mechanism of action resides in its parent compound, 17α-estradiol. This technical guide provides a comprehensive overview of the molecular mechanisms of 17α-estradiol, focusing on its interaction with estrogen receptors and 5α-reductase, and the subsequent downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
17α-estradiol is a stereoisomer of the primary female sex hormone, 17β-estradiol. It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs).[1] Beyond its estrogenic activity, 17α-estradiol has also been identified as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). The deuteration of 17α-estradiol to create this compound does not alter its fundamental mechanism of action but provides a valuable tool for researchers. The increased mass of the deuterated molecule allows for its differentiation from the endogenous, non-deuterated form in mass spectrometry-based assays, making it an ideal internal standard for accurate quantification in biological samples.[2]
Core Mechanisms of Action
The biological effects of Alpha-Estradiol are primarily attributed to two key molecular interactions: binding to estrogen receptors and inhibition of 5α-reductase.
Estrogen Receptor Binding and Activation
17α-estradiol binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), albeit with a significantly lower affinity than its potent stereoisomer, 17β-estradiol. This interaction, although weaker, is sufficient to elicit estrogenic responses in certain contexts.
Quantitative Data: Estrogen Receptor Binding Affinity
| Compound | Receptor | Cell Line | Binding Affinity (Kd) | Relative Potency vs. 17β-Estradiol | Reference |
| 17α-Estradiol | Cytosol ER | MCF-7 | 0.7 nM | ~1/10th | [3] |
Note: Data for this compound is not available as its binding affinity is expected to be identical to that of 17α-Estradiol.
Upon binding, the 17α-estradiol-ER complex can translocate to the nucleus and modulate the transcription of estrogen-responsive genes. Studies have shown that 17α-estradiol can induce similar genomic binding and transcriptional activation through ERα as 17β-estradiol, suggesting that despite its lower affinity, it can engage the canonical estrogen signaling pathway.[4][5]
Inhibition of 5α-Reductase
17α-estradiol acts as an inhibitor of 5α-reductase, the enzyme that converts testosterone to dihydrotestosterone (DHT). By reducing DHT levels, 17α-estradiol can modulate androgen-dependent processes. There are two main isoforms of 5α-reductase, type 1 and type 2, and the inhibitory activity of 17α-estradiol may differ between them.
Quantitative Data: 5α-Reductase Inhibition
| Compound | Cell Type | Inhibition of DHT Synthesis (at 100 nM) | Reference |
| 17α-Estradiol | Dermal Papilla Cells | 20% | [6] |
| 17β-Estradiol | Dermal Papilla Cells | 60% | [6] |
Note: Specific IC50 values for 17α-estradiol against 5α-reductase isoforms are not consistently reported in the literature, highlighting an area for further research.
Downstream Signaling Pathways
The binding of 17α-estradiol to estrogen receptors can initiate a cascade of intracellular signaling events. While the downstream effects of 17α-estradiol are not as extensively studied as those of 17β-estradiol, inferences can be drawn from its receptor interactions. The primary signaling pathways associated with estrogen receptor activation are the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.
However, there is evidence suggesting a divergence in the signaling pathways activated by 17α- and 17β-estradiol. One study indicated that, unlike 17β-estradiol, 17α-estradiol does not activate the Erk-1/-2 pathway.[7][8] This suggests that the downstream consequences of ER activation by 17α-estradiol may be distinct from those of its more potent isomer.
Conversely, other research suggests that the health benefits observed with 17α-estradiol treatment are indeed mediated through ERα, implying an engagement of at least some of the canonical downstream pathways.[4][5] This apparent discrepancy highlights the complexity of 17α-estradiol's pharmacology and underscores the need for further investigation into its specific effects on intracellular signaling cascades in various cell types.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound, such as 17α-estradiol, for estrogen receptors.
Materials:
-
Rat uterine cytosol preparation (source of ERα and ERβ)
-
[³H]-17β-estradiol (radioligand)
-
Test compound (e.g., 17α-estradiol)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound.
-
Include control tubes with only cytosol and radioligand (total binding) and tubes with an excess of unlabeled 17β-estradiol (non-specific binding).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5α-Reductase Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory effect of a compound on 5α-reductase activity.
Materials:
-
Cell line expressing 5α-reductase (e.g., prostate cancer cells like LNCaP or DU-145)
-
Testosterone (substrate)
-
Test compound (e.g., 17α-estradiol)
-
Cell culture medium and supplements
-
LC-MS/MS system for DHT quantification
Procedure:
-
Culture the 5α-reductase-expressing cells to a suitable confluency.
-
Treat the cells with varying concentrations of the test compound for a predetermined period.
-
Add a known concentration of testosterone to the cell culture medium.
-
Incubate for a specific time to allow for the enzymatic conversion of testosterone to DHT.
-
Collect the cell culture medium.
-
Extract the steroids from the medium using an appropriate organic solvent.
-
Quantify the concentration of DHT in the extracts using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of DHT formation at each concentration of the test compound compared to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Simplified overview of potential estrogen receptor signaling pathways for 17α-estradiol.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive estrogen receptor binding assay.
Logical Relationship: 5α-Reductase Inhibition
Caption: Inhibition of testosterone conversion to DHT by this compound.
Conclusion
This compound serves as an invaluable tool in pharmacokinetic research, while its biological activity is dictated by the parent molecule, 17α-estradiol. The mechanism of action of 17α-estradiol is multifaceted, involving interactions with both estrogen receptors and 5α-reductase. Although it is a weaker estrogen than 17β-estradiol, its ability to bind to ERs and modulate gene expression, coupled with its 5α-reductase inhibitory properties, makes it a compound with a unique pharmacological profile. The precise downstream signaling events following ER binding by 17α-estradiol, particularly concerning the MAPK and PI3K/Akt pathways, require further elucidation to fully understand its cellular effects. This guide provides a foundational understanding of the core mechanisms of this compound, highlighting key data and experimental approaches to aid in future research and development endeavors.
References
- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 17β-Estradiol Activates HSF1 via MAPK Signaling in ERα-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α | eLife [elifesciences.org]
- 5. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Estradiol as a 5α-Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-estradiol (17α-estradiol), a stereoisomer of the primary female sex hormone 17β-estradiol, has emerged as a significant modulator of androgen metabolism through its activity as a 5α-reductase inhibitor. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of alpha-estradiol on 5α-reductase, its potential therapeutic applications, and the experimental methodologies used to characterize its inhibitory effects. While quantitative data on the specific inhibitory potency of alpha-estradiol against 5α-reductase is not extensively available in publicly accessible literature, this guide synthesizes the existing qualitative evidence and provides a framework for its further investigation.
Introduction to 5α-Reductase and its Isozymes
5α-reductase is a family of enzymes responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2] This conversion is a critical step in androgen-mediated physiological and pathophysiological processes. Three isozymes of 5α-reductase have been identified in humans:
-
SRD5A1 (Type 1): Primarily found in the skin (sebaceous glands), liver, and to a lesser extent, the prostate.[3]
-
SRD5A2 (Type 2): Predominantly located in androgen-sensitive tissues such as the prostate, seminal vesicles, epididymis, and hair follicles.[3]
-
SRD5A3 (Type 3): Also involved in steroid metabolism, with its precise role and tissue distribution still under investigation.[2]
The overactivity of 5α-reductase, leading to elevated DHT levels, is implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia (male and female pattern hair loss).[4] Therefore, inhibitors of 5α-reductase are a key therapeutic class for managing these disorders.
Alpha-Estradiol: A Steroidal 5α-Reductase Inhibitor
Alpha-estradiol, also known as alfatradiol, is a naturally occurring stereoisomer of 17β-estradiol.[5] Unlike its beta counterpart, alpha-estradiol exhibits weak estrogenic activity.[5] Its primary pharmacological action of interest in the context of this guide is the inhibition of 5α-reductase.[5][6][7] This property has led to its development and use as a topical treatment for androgenetic alopecia.[7][8]
Mechanism of Action
The primary mechanism by which alpha-estradiol exerts its effects in androgen-dependent tissues is through the competitive inhibition of the 5α-reductase enzyme. By binding to the enzyme, alpha-estradiol prevents the conversion of testosterone to DHT.[6][7] This localized reduction in DHT levels within tissues like the scalp is the basis for its therapeutic use in hair loss.[8]
Some evidence also suggests that alpha-estradiol may have a multi-faceted mechanism of action that extends beyond direct 5α-reductase inhibition:
-
Inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme is involved in the synthesis of testosterone from androstenedione. Inhibition of 17β-HSD would further reduce the substrate available for conversion to DHT.[4][9]
-
Stimulation of Aromatase: Aromatase is the enzyme responsible for converting testosterone to estradiol. By stimulating this enzyme, alpha-estradiol may further decrease local testosterone concentrations.[4][10]
The combined effect of these actions is a significant reduction in the local concentration of potent androgens, thereby mitigating their effects on target tissues.
Quantitative Data on 5α-Reductase Inhibition
| Compound | Target Isozyme(s) | IC50 Value (nM) | Reference(s) |
| Finasteride | SRD5A2 > SRD5A1 | 4.2 (for Type II) | [11] |
| Dutasteride | SRD5A1 and SRD5A2 | 0.0048 µM (rat liver) | [3] |
| 4-MA | SRD5A1 and SRD5A2 | 8.5 | [12] |
| Epristeride | SRD5A2 | - | [13] |
Note: The absence of alpha-estradiol in this table is due to the lack of available quantitative data in the cited literature.
Downstream Signaling Pathways
The inhibition of 5α-reductase by alpha-estradiol initiates a cascade of downstream signaling events, primarily centered around the reduction of DHT and its interaction with the androgen receptor (AR).
By reducing the intracellular concentration of DHT, alpha-estradiol effectively decreases the activation of the androgen receptor. This leads to a downregulation of androgen-responsive genes, which in the context of androgenetic alopecia, translates to a reduction in hair follicle miniaturization and a potential shift towards the anagen (growth) phase of the hair cycle.
Experimental Protocols for Assessing 5α-Reductase Inhibition
The inhibitory activity of alpha-estradiol against 5α-reductase can be determined using various in vitro and cell-based assays. Below are detailed methodologies adapted from established protocols.
In Vitro Biochemical Assay using Rat Liver Microsomes
Objective: To determine the IC50 value of alpha-estradiol for 5α-reductase.
Materials:
-
Rat liver microsomes (as a source of 5α-reductase)
-
Testosterone (substrate)
-
Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone)
-
NADPH (cofactor)
-
Alpha-estradiol (test compound)
-
Finasteride or Dutasteride (positive control)
-
Phosphate buffer (pH 6.5)
-
Scintillation fluid and counter
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat liver microsomes in phosphate buffer.
-
Reaction Mixture: In a series of microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, NADPH, and a mixture of radiolabeled and non-radiolabeled testosterone.
-
Inhibitor Addition: Add varying concentrations of alpha-estradiol (or the positive control) to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition and Incubation: Initiate the reaction by adding the microsomal enzyme preparation to each tube. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).
-
Steroid Extraction and Separation: Extract the steroids from the aqueous phase. Spot the extracted steroids onto a TLC plate and develop the chromatogram to separate testosterone from its metabolite, DHT.
-
Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of testosterone converted to DHT for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay using Transfected Human Embryonic Kidney (HEK293) Cells
This method allows for the assessment of inhibitor activity on specific human 5α-reductase isozymes in a cellular context.
Objective: To determine the inhibitory effect of alpha-estradiol on SRD5A1 and SRD5A2 in a whole-cell system.
Materials:
-
HEK293 cells
-
Expression vectors for human SRD5A1 and SRD5A2
-
Cell culture medium and supplements
-
Transfection reagent
-
Testosterone
-
Alpha-estradiol
-
LC-MS/MS system for steroid analysis
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the expression vectors for either SRD5A1 or SRD5A2.
-
Inhibitor Treatment: After transfection, treat the cells with varying concentrations of alpha-estradiol.
-
Substrate Addition: Add testosterone to the cell culture medium and incubate for a specific duration.
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Extraction and Analysis: Extract the steroids from the supernatant and analyze the concentrations of testosterone and DHT using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of DHT formation at each concentration of alpha-estradiol and determine the IC50 value.
Clinical Significance and Therapeutic Applications
The primary clinical application of alpha-estradiol as a 5α-reductase inhibitor is in the topical treatment of androgenetic alopecia in both men and women.[7][15] Clinical studies have demonstrated its efficacy in increasing hair count and diameter with a favorable safety profile, characterized by minimal systemic absorption and a low incidence of side effects.[15][16] Its local action on the scalp provides a targeted therapeutic approach, minimizing the systemic side effects associated with oral 5α-reductase inhibitors.[7]
Conclusion
Alpha-estradiol is a recognized inhibitor of 5α-reductase with established therapeutic use in dermatology. Its mechanism of action, centered on the local reduction of DHT, provides a targeted approach for managing androgen-dependent conditions like androgenetic alopecia. While its clinical efficacy and safety in this indication are supported by studies, a significant gap exists in the publicly available scientific literature regarding the specific quantitative inhibitory potency of alpha-estradiol against the different 5α-reductase isozymes. Further research, employing the detailed experimental protocols outlined in this guide, is warranted to fully characterize its biochemical profile and to elucidate its comparative efficacy with other steroidal and non-steroidal inhibitors. Such data would be invaluable for optimizing its therapeutic use and for the development of novel, targeted therapies for androgen-related disorders.
References
- 1. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. The Efficacy and Safety of 17α-Estradiol (Ell-Cranell® alpha 0.025%) Solution on Female Pattern Hair Loss: Single Center, Open-Label, Non-Comparative, Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alfatradiol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Alfatradiol? [synapse.patsnap.com]
- 7. What is Alfatradiol used for? [synapse.patsnap.com]
- 8. growback.co.uk [growback.co.uk]
- 9. growback.co.uk [growback.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. [Effect of estradiol on 5 alpha-reductase activity in osteoblast-like cell (UMR106-01)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. tressless.com [tressless.com]
- 16. Alfatradiol (17α-estradiol) - Longevity Wiki [en.longevitywiki.org]
Technical Guide: Alpha-Estradiol-d2 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A complete, lot-specific Certificate of Analysis (CofA) for Alpha-Estradiol-d2 is typically provided upon purchase and is not consistently available in the public domain. This technical guide has been compiled from publicly accessible data sheets, analytical methods reported in scientific literature for estradiol and its analogs, and general quality control procedures for stable isotope-labeled internal standards. The information presented here is representative and intended for informational purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
Introduction
This compound, also known as 17α-Estradiol-d2, is the deuterated form of Alpha-Estradiol, a stereoisomer of the primary female sex hormone, 17β-Estradiol. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Alpha-Estradiol and related estrogens in various biological matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical data.
This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis for this compound, aimed at researchers, scientists, and drug development professionals who utilize this standard in their work.
Physicochemical Properties and Specifications
The following tables summarize the general specifications and physicochemical properties of this compound as typically reported by suppliers.
Table 1: General Product Specifications
| Parameter | Specification |
| Product Name | This compound (17α-Estradiol-d2) |
| Synonyms | (17α)-Estra-1,3,5(10)-triene-3,17-diol-d2 |
| CAS Number | 81586-94-9 |
| Unlabeled CAS | 57-91-0 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
Table 2: Chemical and Physical Data
| Parameter | Value |
| Molecular Formula | C₁₈H₂₂D₂O₂ |
| Molecular Weight | 274.41 g/mol |
| Exact Mass | 274.19 g/mol |
| Melting Point | Not typically reported |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Analytical Data and Experimental Protocols
A Certificate of Analysis for a stable isotope-labeled standard like this compound will include data from several analytical techniques to confirm its identity, purity, and isotopic enrichment. Below are detailed descriptions of the experimental protocols that are commonly employed.
Identity Confirmation
3.1.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity.
-
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) is typically used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is infused directly into the mass spectrometer or injected via a liquid chromatography system. Mass spectra are acquired in either positive or negative ion mode. For estradiol and its analogs, negative ion mode is often preferred.
-
Analysis: The acquired spectrum is analyzed for the presence of the molecular ion corresponding to the deuterated compound (e.g., [M-H]⁻ at m/z 273.19). The isotopic distribution is also examined to confirm the presence of the deuterium labels and to estimate the isotopic enrichment.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful techniques for confirming the chemical structure of the molecule. For a deuterated compound, the absence or significant reduction of signals at the sites of deuteration in the ¹H NMR spectrum provides direct evidence of successful labeling.
-
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, signal multiplicities, and integration values of the observed signals in the ¹H and ¹³C NMR spectra are compared to the expected spectra for Alpha-Estradiol. The absence or reduced intensity of proton signals at the deuterated positions confirms the location of the deuterium labels.
-
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the chemical purity of pharmaceutical standards.
-
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is typically used.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid), is used to achieve separation.
-
Detection: The UV absorbance is monitored at a wavelength where the analyte has significant absorbance (e.g., 280 nm).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Isotopic Purity
The isotopic purity is a critical parameter for an internal standard and is typically determined by mass spectrometry, as described in section 3.1.1. The analysis focuses on the relative intensities of the mass signals for the deuterated and non-deuterated species.
Visualizations
The following diagrams illustrate the chemical structure and a typical analytical workflow for the quality control of this compound.
Caption: Chemical structure of this compound.
Caption: A typical quality control workflow for certifying a batch of this compound.
References
An In-depth Technical Guide to the Solubility of Alpha-Estradiol-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
Alpha-Estradiol-d2 is a deuterated analog of Alpha-Estradiol, an epimer of the potent estrogen, 17β-Estradiol. While Alpha-Estradiol exhibits weaker estrogenic activity, it is a subject of interest in various research fields, including as a 5α-reductase inhibitor. Understanding its solubility is critical for a range of applications, from in vitro assay development to formulation for preclinical studies.
Quantitative Solubility Data
The following table summarizes the approximate solubility of Alpha-Estradiol in common organic solvents. This data is derived from technical datasheets for the non-deuterated compound and serves as a strong estimate for this compound.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~20[1] |
| Dimethylformamide (DMF) | ~20[1] |
| Ethanol | ~2.5[1] |
| Acetone | Very Soluble[2] |
| Dioxane | Very Soluble[2] |
Note: "Very Soluble" indicates a high degree of solubility, though a precise quantitative value is not specified in the available literature.
For aqueous solutions, Alpha-Estradiol is sparingly soluble. To achieve a concentration of approximately 0.2 mg/mL in a phosphate-buffered saline (PBS, pH 7.2) solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer in a 1:4 ratio of DMSO to PBS.[1]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Below is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., Ethanol, DMSO)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for several minutes.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Concentration Determination by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (absorbance vs. concentration).
-
Inject the filtered saturated solution into the HPLC system.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined from the HPLC analysis represents the solubility of this compound in the chosen solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate key concepts related to the action and analysis of this compound.
Caption: Simplified signaling pathway of estradiol.
Caption: Experimental workflow for solubility determination.
References
Stability of Alpha-Estradiol-d2 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Alpha-Estradiol-d2 in various solutions. The information presented herein is crucial for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results and pharmaceutical formulations. This guide covers recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is a deuterated form of Alpha-Estradiol, an epimer of the primary female sex hormone, 17β-estradiol. The deuterium labeling at specific positions of the molecule makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analyses. Understanding its stability in solution is paramount for accurate and reproducible experimental outcomes.
Stability and Storage of this compound
The stability of this compound is influenced by several factors, including the solvent, storage temperature, and exposure to light and air. Proper storage is essential to minimize degradation and maintain the integrity of the compound.
Recommended Storage Conditions
Quantitative data on the long-term stability of this compound in various solvents is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and general knowledge of steroid stability, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Protect from moisture.[1] |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light and moisture.[1] | |
| In Solvent | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Use amber vials or protect from light.[1][2] |
| -20°C | Up to 1 month | Suitable for working solutions. Avoid repeated freeze-thaw cycles.[1][2] |
Solubility Data
The choice of solvent is critical for preparing stable stock solutions of this compound.
Table 2: Solubility of Alpha-Estradiol and its Deuterated Analog
| Solvent | Solubility of Alpha-Estradiol | Solubility of this compound | Notes |
| DMSO | ~20 mg/mL | 62.5 mg/mL (with sonication) | Dimethyl sulfoxide is a common solvent for preparing concentrated stock solutions.[3] |
| Ethanol | ~2.5 mg/mL | Not specified | Ethanol is another suitable solvent for stock solutions. |
| Aqueous Buffers | Sparingly soluble | Sparingly soluble | To prepare aqueous solutions, first dissolve in a minimal amount of DMSO or ethanol and then dilute with the aqueous buffer. Aqueous solutions are not recommended for long-term storage.[3] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively elucidated, they are expected to be similar to those of unlabeled alpha-estradiol and other related estrogens. The primary degradation routes are likely to be oxidation and photodegradation. The deuterium substitution is not expected to alter the fundamental degradation pathways but may influence the rate of these reactions due to the kinetic isotope effect.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound in solution, a stability-indicating analytical method coupled with forced degradation studies is essential.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating the intact drug from its degradation products.
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of the parent peak from all degradation product peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
Protocol 2: Forced Degradation of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and store at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
LC-MS/MS for Degradation Product Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.
Protocol 3: LC-MS/MS Analysis of Degradation Products
-
Instrumentation: A high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same or a similar HPLC method as described in Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analysis: Perform full scan analysis to determine the molecular weights of the degradation products and MS/MS fragmentation to obtain structural information.
Visualizations
Signaling Pathways
Alpha-estradiol, like other estrogens, is believed to exert its biological effects through various signaling pathways. The primary mechanisms involve both genomic and non-genomic pathways.
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: Workflow for stability testing of this compound in solution.
Conclusion
The stability of this compound in solution is a critical factor for ensuring the validity of research and the quality of pharmaceutical products. This guide provides a framework for understanding and assessing its stability. While specific quantitative degradation kinetics for the deuterated form are not widely published, the provided protocols for stability-indicating methods and forced degradation studies offer a robust approach for generating this data. By adhering to the recommended storage conditions and employing rigorous analytical methods, researchers and drug development professionals can confidently work with this compound. Further studies are warranted to fully characterize the degradation profile and the influence of deuterium substitution on the stability of this important molecule.
References
Methodological & Application
Application Notes & Protocols for the Use of Alpha-Estradiol-d2 as an Internal Standard in LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of estradiol, a potent estrogen steroid hormone, is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[1][2] However, the complexity of biological matrices can lead to significant variations in sample preparation efficiency and ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[3][4][5] To ensure the reliability and accuracy of LC-MS/MS data, the use of a suitable internal standard is indispensable.
An ideal internal standard should co-elute with the analyte and exhibit similar ionization characteristics, thereby compensating for variations during the analytical process. Stable isotope-labeled (SIL) internal standards, such as Alpha-Estradiol-d2, are considered the most effective choice as they are chemically identical to the analyte but have a different mass. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the quantification of estradiol in biological matrices using LC-MS/MS.
Signaling Pathway of Estradiol
Estradiol exerts its physiological effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The following diagram illustrates the classical genomic signaling pathway of estradiol.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field. Optimization is recommended for specific matrices and instrumentation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for serum and plasma samples.
Materials:
-
This compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (9:1, v/v).[6]
-
Patient/QC/Calibrator serum or plasma samples.
-
Glass culture tubes (13 x 100 mm).[6]
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
Reconstitution solution (e.g., 50:50 Methanol:Water).
Procedure:
-
Pipette 500 µL of serum/plasma sample, calibrator, or quality control into a glass tube.[6]
-
Add 50 µL of the this compound internal standard working solution to each tube.[6]
-
Vortex mix for 10 seconds to ensure homogeneity.
-
Perform a liquid-liquid extraction by adding 2.5 mL of hexane:ethyl acetate (9:1, v/v).[6]
-
Vortex vigorously for 2 minutes.[6]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the samples at -80°C for 15 minutes to solidify the aqueous layer.[6]
-
Carefully decant the organic layer into a clean glass tube.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.[6]
-
Reconstitute the dried extract in 150 µL of the reconstitution solution.[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source.[7][8][9][10]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 5 cm x 2.1 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[12]
-
Mobile Phase B: Methanol.[12]
-
Flow Rate: 0.250 mL/min.[12]
-
Injection Volume: 50 µL.[12]
-
Gradient: A linear gradient from 30% to 67.2% Mobile Phase B over 5.35 minutes.[12]
-
Column Temperature: 40°C.[11]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7][12]
-
Ion Source Temperature: 500°C.[12]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estradiol: Precursor ion [M-H]⁻ at m/z 271.2 -> Product ion (e.g., m/z 145.1).
-
This compound: Precursor ion [M-H]⁻ at m/z 273.2 -> Product ion (e.g., m/z 147.1).
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow
The following diagram outlines the complete workflow for the quantification of estradiol using this compound as an internal standard.
Quantitative Data Summary
The performance of an LC-MS/MS method for estradiol quantification using a deuterated internal standard is summarized in the tables below. These values are compiled from various studies and represent typical performance characteristics.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.16 - 2.0 pg/mL | [12][13][14] |
| Linearity (r²) | > 0.99 | [1][15] |
| Intra-day Precision (%CV) | < 9.0% | [7][12] |
| Inter-day Precision (%CV) | 4.5% - 9.5% | [7] |
| Accuracy (% Bias) | Within ±15% | [1][15] |
| Recovery | 88% - 108% | [7] |
Table 2: Example MRM Transitions for Estradiol and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Estradiol | 271.2 | 145.1 | ESI- | [16] |
| Estradiol-d2 | 273.2 | 147.1 | ESI- | - |
| Estradiol-d3 | 274.0 | 256.0 | ESI- | [16] |
| Estradiol-d4 | 275.2 | 147.2 | ESI- | [7] |
| Estradiol-d5 | 276.2 | 147.2 | ESI- | [6] |
Discussion
The use of a stable isotope-labeled internal standard like this compound is critical for mitigating the impact of matrix effects and ensuring the accuracy and precision of estradiol quantification by LC-MS/MS. While deuterated standards are highly effective, it is important to be aware of potential chromatographic separation from the native analyte, especially with highly deuterated compounds, which could lead to differential matrix effects.[17] Therefore, careful method development and validation are essential. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust and reliable LC-MS/MS methods for estradiol analysis in various biological matrices.
References
- 1. analytical-performance-evaluation-for-estradiol-using-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. libcatalog.usc.edu [libcatalog.usc.edu]
- 9. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-b-f.eu [e-b-f.eu]
- 14. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 15. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
Application Notes: Quantification of Estradiol in Serum using Alpha-Estradiol-d2 by LC-MS/MS
Introduction
Accurate measurement of estradiol, a primary female sex hormone, is crucial in various fields of research and clinical practice, including endocrinology, oncology, and drug development. While immunoassays have been traditionally used, they can suffer from a lack of specificity, especially at low concentrations.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as Alpha-Estradiol-d2, is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[5] These application notes provide a detailed protocol for the quantification of 17β-estradiol in human serum using a deuterated internal standard, a method particularly suitable for analyzing samples with low estradiol concentrations, such as those from men, children, and postmenopausal women.[6]
Principle
The method employs isotope dilution mass spectrometry. A known amount of a deuterated internal standard (e.g., Estradiol-d2, -d3, -d4, or -d5) is added to the serum sample.[7][8] The sample is then subjected to an extraction procedure to isolate the estradiol and the internal standard. The extract is analyzed by LC-MS/MS, where the analytes are separated chromatographically and then detected by a mass spectrometer. By comparing the signal intensity of the endogenous estradiol to that of the known amount of the internal standard, the concentration of estradiol in the original sample can be accurately determined.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for estradiol quantification using a deuterated internal standard.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.16 - 5 pg/mL | [9][10] |
| Analytical Measurement Range (AMR) | 5 - 600 pg/mL | [10] |
| Within-Day Precision (CV%) | < 7% | [10] |
| Between-Day Precision (CV%) | 4.5% - 9.5% | [8] |
| Average Recovery | 88% - 108% | [3][8] |
Table 2: Example of Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Estradiol | 271.2 | 145.1 | Negative ESI |
| Estradiol-d2 | 273.2 | 147.1 | Negative ESI |
Note: Specific mass transitions may vary depending on the instrument and the deuterated standard used.
Experimental Protocol
This protocol describes a common method for the extraction and analysis of estradiol from human serum.
1. Materials and Reagents
-
This compound (or other deuterated estradiol standard)
-
17β-Estradiol standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE)
-
Hexane
-
Ethyl acetate
-
Ammonium fluoride
-
Human serum samples
-
Borosilicate glass tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 17β-estradiol and this compound in methanol.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 17β-estradiol stock solution with a methanol:water (1:1) mixture to create a calibration curve (e.g., 5, 20, 50, 80, 120, and 200 pg/mL).[7]
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 2.0 µg/L.[7]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum sample, calibrator, or quality control into a borosilicate glass tube.[11]
-
Add 50 µL of the internal standard working solution to each tube.[11]
-
Vortex mix and allow the mixture to equilibrate for 15 minutes at 4°C.[11]
-
Add 1 mL of extraction solvent (e.g., MTBE or a hexane:ethyl acetate mixture).[11][12]
-
Vortex mix for 1 minute to ensure thorough mixing.[11]
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean glass tube.[11]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[11][13]
-
Reconstitute the dried extract in 75-100 µL of a reconstitution solvent (e.g., 20-40% methanol in water).[3][11]
4. LC-MS/MS Analysis
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[11]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide or 1 mM ammonium fluoride.[9][13]
-
Mobile Phase B: Methanol.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases linearly to a high percentage to elute the analytes, holds at a high percentage to wash the column, and then returns to the initial conditions for equilibration.[11]
-
Injection Volume: 50 µL.[11]
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative mode is common for estradiol.[9][12]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor the specific precursor-to-product ion transitions for both estradiol and the deuterated internal standard (see Table 2 for an example).
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of estradiol to the peak area of the internal standard against the concentration of the calibrators.
-
Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for serum estradiol extraction.
Caption: LC-MS/MS analysis workflow.
References
- 1. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Alpha-Estradiol using Alpha-Estradiol-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of alpha-estradiol in biological matrices. The method utilizes alpha-estradiol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of alpha-estradiol in various research applications.
Introduction
Alpha-estradiol, a stereoisomer of the potent estrogen 17β-estradiol, is of significant interest in endocrinology and drug development. Accurate and precise quantification of alpha-estradiol in complex biological matrices is crucial for understanding its physiological roles and pharmacokinetic profiles. LC-MS/MS has become the gold standard for steroid hormone analysis due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring data reliability.[3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for alpha-estradiol, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Alpha-Estradiol and this compound reference standards
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Human serum (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum sample, add 50 µL of the internal standard working solution (this compound).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of MTBE and vortex vigorously for 1 minute to extract the steroids into the organic layer.[4]
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Freeze the aqueous (lower) layer in a dry ice/methanol bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for Alpha-Estradiol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alpha-Estradiol | 271.2 | 183.1 | -35 |
| This compound (IS) | 273.2 | 185.1 | -35 |
Note: The specific m/z values and collision energies may require optimization based on the instrument used. The precursor ion for estradiol is [M-H]⁻ at m/z 271.[5]
Data Presentation
Method Validation Summary
The developed LC-MS/MS method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The following tables present typical performance characteristics.
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (pg/mL) | R² | LOD (pg/mL) | LOQ (pg/mL) |
| Alpha-Estradiol | 1 - 1000 | > 0.995 | 0.5 | 1 |
LOD and LOQ values for estradiol analysis can be in the sub-pg/mL to low pg/mL range.[4][6][7]
Table 3: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 5 | < 10 | < 15 | 90 - 110 |
| Medium | 50 | < 8 | < 12 | 92 - 108 |
| High | 500 | < 5 | < 10 | 95 - 105 |
Acceptable precision is typically within 15% CV (20% at the LOQ), and accuracy is within ±15% (±20% at the LOQ).[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of Alpha-Estradiol.
Estrogen Signaling Pathway
Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.[8][9][10]
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of alpha-estradiol in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method a valuable tool for researchers in endocrinology, pharmacology, and drug development. The detailed protocol and performance characteristics presented in this application note can be readily adapted for various research applications requiring the precise measurement of alpha-estradiol.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Estrogens in Serum using 17α-Estradiol-d2 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrogens, such as 17β-estradiol and estrone, in human serum is crucial for clinical diagnostics, endocrine research, and pharmaceutical development. Due to their low physiological concentrations and the presence of interfering substances, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2][3] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] This application note details a robust LC-MS/MS method for the quantification of estrogens in serum, utilizing 17α-Estradiol-d2 as an internal standard. 17α-Estradiol is a less biologically active epimer of 17β-estradiol, and its deuterated form provides an ideal internal standard that co-elutes closely with the target analytes while being distinguishable by mass spectrometry.[5][6][7]
Experimental Workflow
The overall experimental workflow for the quantification of serum estrogens using LC-MS/MS is depicted below. The process involves serum sample preparation, which includes the addition of the internal standard, followed by extraction of the analytes. The extracted and reconstituted sample is then injected into the LC-MS/MS system for separation and detection.
Detailed Protocols
Materials and Reagents
-
17β-Estradiol certified reference standard
-
Estrone certified reference standard
-
17α-Estradiol-d2 (Internal Standard)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Hexane and ethyl acetate (HPLC grade)
-
Human serum (stripped or from study subjects)
-
Phosphate-buffered saline (PBS), pH 7.2
Sample Preparation: Liquid-Liquid Extraction
-
To 250 µL of serum sample, calibrator, or quality control sample in a glass tube, add 20 µL of the 17α-Estradiol-d2 internal standard solution (concentration to be optimized based on expected analyte levels).[8]
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of an 85:15 (v/v) hexane:ethyl acetate solution.[8]
-
Vortex thoroughly for 10 minutes to ensure efficient extraction.[8]
-
Centrifuge the samples at 4000 x g for 5 minutes to separate the aqueous and organic layers.[8]
-
Carefully transfer 700 µL of the upper organic layer to a clean microcentrifuge tube or a well in a 96-well plate.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 20 µL of methanol followed by 30 µL of distilled water.[8]
-
Vortex for 10 seconds and centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.[8]
-
Column: CORTECS Phenyl Column or a similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
MS System: A triple quadrupole mass spectrometer such as a SCIEX 6500+ or Waters Xevo TQ-XS.[8][9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for each analyte and the internal standard should be optimized. Representative transitions are listed in the table below.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion source gas, temperature, ion spray voltage).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of estrogens in serum.
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 17β-Estradiol | 271.2 | 145.1 | 50 | -40 |
| Estrone | 269.2 | 145.1 | 50 | -42 |
| 17α-Estradiol-d2 (IS) | 273.2 | 147.1 | 50 | -40 |
Table 2: Method Validation Parameters
| Parameter | 17β-Estradiol | Estrone |
| Linear Range | 3 - 1000 pg/mL | 2 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 3 pg/mL[8] | 2 pg/mL[8] |
| Intra-day Precision (%CV) | < 9.0% | < 7.8% |
| Inter-day Precision (%CV) | < 10.0% | < 8.5% |
| Accuracy (% Bias) | -5% to +5% | -6% to +4% |
| Recovery | 86.3% to 93.2%[5][6] | 85% to 95% |
Estrogen Signaling Pathways
Estrogens exert their physiological effects through two main signaling pathways: the classical (genomic) and the non-classical (non-genomic) pathways.
Classical (Genomic) Signaling Pathway
In the classical pathway, estrogen diffuses across the cell membrane and binds to its intracellular receptors, Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).[8][10] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrogen-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[8][11]
Non-Classical (Non-Genomic) Signaling Pathway
The non-classical pathway involves rapid, non-genomic actions of estrogen that are initiated at the cell membrane.[12][13] Estrogen can bind to membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPERs).[10] This binding activates various intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, leading to rapid cellular responses that do not require gene transcription.[11][12]
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of estrogens in human serum using LC-MS/MS with 17α-Estradiol-d2 as an internal standard. The detailed sample preparation and instrument parameters, along with the summarized quantitative data, offer a solid foundation for researchers and scientists to implement this method in their laboratories. The inclusion of diagrams for the experimental workflow and estrogen signaling pathways provides a clear visual representation of the key processes involved. This method is suitable for a wide range of applications, from clinical research to drug development, where precise measurement of estrogen levels is essential.
References
- 1. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17α-Estradiol [medbox.iiab.me]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 8. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders [frontiersin.org]
Application Note: Alpha-Estradiol-d2 for High-Precision Steroid Hormone Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is paramount in numerous fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Steroid hormones regulate a vast array of physiological processes, and their dysregulation is implicated in a multitude of diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods.
A key element in robust LC-MS/MS-based quantification is the use of stable isotope-labeled internal standards. These compounds, which are chemically identical to the analyte of interest but have a greater mass due to isotopic enrichment, are essential for correcting for variations in sample preparation, matrix effects, and instrument response. Alpha-Estradiol-d2, a deuterated form of the endogenous estrogen 17α-estradiol, serves as an excellent internal standard for the quantification of estradiol and other steroid hormones. Its structural similarity to other steroids allows it to mimic their behavior during extraction and analysis, ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound in steroid hormone profiling by LC-MS/MS.
Signaling Pathways of Estradiol
Estradiol, a primary female sex hormone, exerts its effects through various signaling pathways, which can be broadly categorized as genomic and non-genomic. Understanding these pathways is crucial for interpreting the physiological relevance of steroid hormone levels.
Experimental Workflow for Steroid Profiling
The general workflow for steroid hormone profiling using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
The following protocols are adapted for the analysis of a panel of steroid hormones in human serum using a deuterated estradiol internal standard. While the original method may have used a different isomer, the principles and steps are directly applicable when using this compound, given the similar chemical properties of estradiol isomers.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex biological matrices like serum to reduce matrix effects.
Materials:
-
Serum samples
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen serum samples at room temperature. Vortex for 10 seconds and centrifuge at 3000 x g for 5 minutes.
-
Internal Standard Spiking: To 500 µL of serum, add a predetermined amount of this compound internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the spiked serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of hexane to remove interfering lipids.
-
Elution: Elute the steroid hormones with 2 mL of ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE and can be effective for steroid hormone extraction.
Materials:
-
Serum samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing and Spiking: Follow steps 1 and 2 from the SPE protocol.
-
Extraction: Add 2 mL of MTBE to the spiked serum sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean collection tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of steroid hormones. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive and/or negative mode, depending on the analytes. |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for each steroid hormone and this compound must be determined by direct infusion and optimization. |
| Collision Energy (CE) | Optimized for each MRM transition. |
| Dwell Time | Optimized to ensure sufficient data points across each chromatographic peak. |
Quantitative Data Summary
The following tables provide representative data from a validated LC-MS/MS method for steroid hormone analysis using a deuterated internal standard. These values demonstrate the expected performance of a well-optimized method.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Cortisol | 1 - 1000 | >0.995 | 1.0 |
| Testosterone | 0.1 - 50 | >0.995 | 0.1 |
| Progesterone | 0.1 - 50 | >0.995 | 0.1 |
| 17β-Estradiol | 0.01 - 5 | >0.995 | 0.01 |
| Androstenedione | 0.1 - 50 | >0.995 | 0.1 |
| DHEA | 0.5 - 200 | >0.995 | 0.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Cortisol | 5 | < 5% | < 8% | 95 - 105% |
| 500 | < 4% | < 6% | 97 - 103% | |
| Testosterone | 0.5 | < 6% | < 9% | 94 - 106% |
| 25 | < 5% | < 7% | 96 - 104% | |
| 17β-Estradiol | 0.05 | < 8% | < 12% | 92 - 108% |
| 2.5 | < 6% | < 10% | 95 - 105% |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Cortisol | SPE | 90 - 105% |
| Testosterone | SPE | 88 - 102% |
| 17β-Estradiol | SPE | 85 - 100% |
| Cortisol | LLE | 85 - 100% |
| Testosterone | LLE | 82 - 98% |
| 17β-Estradiol | LLE | 80 - 95% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for steroid hormone profiling provides a robust and reliable approach for accurate quantification. The detailed protocols and expected performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate high-quality analytical methods for steroid analysis. The high specificity and sensitivity of this methodology are critical for advancing our understanding of steroid-related physiology and pathology.
Application Notes and Protocols: Use of Alpha-Estradiol-d2 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) of estradiol, a primary estrogenic hormone, is crucial in various clinical contexts, including hormone replacement therapy, anti-estrogen treatment in breast cancer, and gender-affirming hormone therapy.[1][2][3] Accurate and precise quantification of circulating estradiol levels is paramount for optimizing therapeutic outcomes and minimizing adverse effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[4][5]
The use of a stable isotope-labeled internal standard is fundamental to a robust LC-MS/MS method, as it effectively corrects for variations in sample preparation and instrument response. Alpha-Estradiol-d2, a deuterated analog of 17α-estradiol, serves as an ideal internal standard for the quantitative analysis of estradiol.[6][7] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of estradiol.
Estrogen Signaling Pathway
Estradiol exerts its physiological effects through a complex network of signaling pathways. Understanding these pathways is essential for interpreting the clinical significance of therapeutic drug monitoring. The primary mechanisms involve genomic and non-genomic pathways initiated by the binding of estradiol to its receptors.
Experimental Protocols
The following protocols are adapted from established methods for the quantification of estradiol in human serum using deuterated internal standards by LC-MS/MS.[4][8] While a specific protocol for this compound is not widely published, its physicochemical properties allow for its direct substitution for other deuterated estradiol internal standards with minimal modification.
Materials and Reagents
-
17β-Estradiol (Calibrator)
-
LC-MS/MS grade Methanol, Acetonitrile, Water, and Formic Acid
-
Methyl tert-butyl ether (MTBE)
-
Human serum (drug-free for calibrators and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol. Store at -20°C.[6]
-
Estradiol Calibrator Stock Solution (1 mg/mL): Dissolve 17β-estradiol in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the calibrator stock solution in methanol to create a calibration curve (e.g., 1-1000 pg/mL). Prepare a working solution of the this compound internal standard in methanol (e.g., 1 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum sample, calibrator, or quality control, add 50 µL of the this compound working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of MTBE and vortex for 2 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and inject into the LC-MS/MS system.[8]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of serum sample, calibrator, or quality control, add 50 µL of the this compound working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30-90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Estradiol: 271.2 > 183.1; this compound: 273.2 > 185.1 (example transitions, should be optimized) |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | 500°C |
Data Presentation and Method Validation
A summary of typical validation parameters for LC-MS/MS assays for estradiol is presented below. These values are compiled from various studies and represent expected performance characteristics.[4][5][8]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Clinical Applications
The therapeutic monitoring of estradiol is critical in several areas:
-
Breast Cancer: In postmenopausal women with hormone receptor-positive breast cancer treated with aromatase inhibitors, monitoring estradiol levels ensures adequate suppression of estrogen production, which is crucial for treatment efficacy.[9][10]
-
Gender-Affirming Hormone Therapy: For transgender women, monitoring estradiol levels helps to achieve and maintain hormone levels within the desired physiological range for feminization while minimizing potential health risks.[11][12]
-
Hormone Replacement Therapy (HRT): TDM of estradiol in HRT ensures that therapeutic goals are met for the management of menopausal symptoms while avoiding supraphysiological hormone levels.
-
Fertility Treatments: Estradiol levels are monitored to assess follicular development and timing of ovulation induction.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of estradiol provides a robust and reliable method for accurate quantification. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific assays for estradiol, ultimately contributing to improved patient care and clinical outcomes.
References
- 1. Is Estradiol Monitoring Necessary in Women Receiving Ovarian Suppression for Breast Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Oral Anti-Hormonal Drugs in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring serum estradiol levels in breast cancer patients during extended adjuvant letrozole treatment after five years of tamoxifen: a prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Guidelines for Transgender Hormone Treatment | Endocrinology, Diabetes, Nutrition & Weight Management [bumc.bu.edu]
- 12. Overview of feminizing hormone therapy | Gender Affirming Health Program [transcare.ucsf.edu]
Application Notes and Protocols for Alpha-Estradiol-d2 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Alpha-Estradiol-d2 (α-Estradiol-d2) in plasma for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a deuterated internal standard like α-Estradiol-d2 is a standard practice in bioanalytical methods to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.
Introduction
Alpha-Estradiol, a stereoisomer of Estradiol, and its deuterated analog, this compound, are critical reagents in pharmacokinetic and metabolic studies. Accurate quantification in complex biological matrices like plasma requires robust and reproducible sample preparation to remove interfering substances such as proteins and phospholipids. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the required limit of quantification, sample throughput, and the complexity of the sample matrix.
Chromatography combined with mass spectrometry is considered the gold standard for steroid measurement. However, the success of the analysis is highly dependent on the sample preparation, the calibration curve's dynamic range and reliability, and the chromatographic and mass spectrometry settings.[1][2] For low concentrations of estrogens, derivatization is often necessary to enhance the signal.[3][4]
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods. The values are representative and may vary based on the specific instrumentation, reagents, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Typical Recovery (%) | 85 - 110%[5] | 90 - 110%[6] | > 90% |
| Lower Limit of Quantification (LLOQ) | ~5 pg/mL[7] | 0.5 - 10 pg/mL[6][8] | 0.5 - 1.9 pg/mL[9] |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Materials:
-
Plasma sample containing α-Estradiol-d2
-
Internal Standard (IS) working solution (e.g., Estradiol-d4 or a structural analog)
-
Acetonitrile (ACN), chilled to -20°C[10]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Pipettes and tips
-
96-well collection plate (optional)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio is common).[10][11]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and centrifuge at low speed to settle any particulates.
-
Inject the supernatant into the LC-MS/MS system.
Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances in the aqueous layer. Methyl tert-butyl ether (MTBE) is a commonly used solvent for estradiol extraction.[8]
Materials:
-
Plasma sample containing α-Estradiol-d2
-
Internal Standard (IS) working solution
-
Methyl tert-butyl ether (MTBE)
-
Glass or polypropylene tubes (e.g., 4 mL)
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Pipettes and tips
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a glass tube.[12]
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex or shake vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can be automated.[5][13]
Materials:
-
Plasma sample containing α-Estradiol-d2
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18 or mixed-mode)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 30% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Vortex mixer
-
Centrifuge (optional, for pre-treatment)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma, add 25 µL of the internal standard working solution. Vortex briefly. Some protocols may require a protein precipitation step prior to loading.
-
SPE Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
SPE Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Pass 1 mL of 30% methanol in water through the cartridge to wash away polar interferences.
-
Elution: Elute the α-Estradiol-d2 and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Concluding Remarks
The selection of an appropriate sample preparation method is crucial for the successful quantification of α-Estradiol-d2 in plasma. Protein precipitation is a fast but less clean method, suitable for higher concentration levels or when matrix effects can be well-controlled. Liquid-liquid extraction offers a better clean-up and is a cost-effective choice for many applications. Solid-phase extraction provides the highest degree of sample clean-up, leading to lower matrix effects and often better sensitivity, making it ideal for low-level quantification and when a high degree of reproducibility is required. For all methods, the use of a deuterated internal standard is essential for accurate and precise results. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the study.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. medpace.com [medpace.com]
- 13. brighamandwomens.org [brighamandwomens.org]
Application Note: Solid-Phase Extraction of Estrogens from Human Serum Using an Alpha-Estradiol-d2 Internal Standard
This application note details a robust and reliable method for the selective extraction and quantification of estrogens from human serum. The protocol employs solid-phase extraction (SPE) to effectively remove matrix interferences, followed by sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Alpha-Estradiol-d2 as an internal standard ensures accurate and precise quantification. This methodology is crucial for researchers, scientists, and drug development professionals in endocrinology, pharmacology, and clinical research, enabling accurate measurement of key estrogenic compounds.
Estrogens are a class of steroid hormones critical for a wide range of physiological functions. Accurate quantification of estrogens in serum is essential for understanding their bioavailability, metabolic pathways, and role in various physiological and pathological processes. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like serum.[1]
Experimental Protocol
This protocol provides a detailed methodology for the solid-phase extraction of estrogens from human serum.
1. Materials and Reagents
-
SPE Cartridges: Agilent Bond Elut Plexa (30 mg, 1 mL) or equivalent polymeric SPE cartridges[2]
-
This compound (Internal Standard)
-
Methanol (HPLC grade)[2]
-
Water (Deionized)
-
Formic Acid (0.5%) in water[2]
-
Acetonitrile (HPLC grade)
-
Nitrogen gas for evaporation
-
Glass vials with inserts for LC-MS/MS analysis[2]
2. Internal Standard Spiking
Prepare a stock solution of this compound in methanol. This internal standard can be used for the quantitative analysis of estrogens by NMR, GC-MS, or LC-MS.[3] A working internal standard solution is then prepared by diluting the stock solution with methanol.
3. Sample Pre-treatment
-
Thaw frozen human serum samples at room temperature.[1]
-
To 100 µL of serum, add 400 µL of 0.5% formic acid in water.[2]
-
Spike the sample with an appropriate volume of the this compound internal standard working solution.
-
Vortex the sample to mix thoroughly.
-
Centrifuge the sample to remove any particulates.[2]
4. Solid-Phase Extraction (SPE)
The following SPE protocol is optimized for the Agilent Bond Elut Plexa cartridges.[2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated serum supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[1]
-
Washing: Wash the cartridge with 1 mL of 30% methanol in deionized water to remove polar interferences.[1]
-
Elution: Elute the estrogens and the internal standard with 1 mL of methanol.
5. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2]
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water.[2]
-
Vortex the reconstituted sample and transfer it to a glass vial with an insert for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The analysis of the extracted estrogens is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A reversed-phase C18 column is suitable for the separation of estrogens.[1]
Quantitative Data
The following table summarizes representative quantitative data for estrogen analysis using SPE and LC-MS/MS with deuterated internal standards. The data demonstrates the expected performance of such methods.
| Analyte | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| β-Estradiol | 80 - 105% | 2 pg/mL | [2][4] |
| Estrone | 80 - 105% | 0.07 pg/mL | [2][5] |
| Estriol | Not Specified | 2.0 pg/mL | [6] |
Note: The recovery and LOQ values are representative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of estrogens.
Logical Relationship of Key Steps
Caption: Key steps for accurate estrogen quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Steroids from Human Serum Using Alpha-Estradiol-d2 as an Internal Standard for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. A robust sample preparation method is critical for removing interfering substances and ensuring reliable quantification. Liquid-liquid extraction (LLE) is a widely used technique for the extraction of steroids from complex matrices such as serum and plasma.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Alpha-Estradiol-d2, is essential for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the results.[3][4][5]
This application note provides a detailed protocol for the liquid-liquid extraction of steroids from human serum using this compound as an internal standard, followed by analysis with LC-MS/MS. The protocol is designed to achieve high recovery and minimize matrix effects.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the steroid of interest (e.g., 17β-Estradiol) in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50% methanol in water) to create a calibration curve. The concentration range should be appropriate for the expected physiological levels of the steroid.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL. This solution will be added to all samples, calibrators, and quality control (QC) samples.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for a 200 µL serum sample.
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human serum, calibrator, or QC sample.
-
Internal Standard Spiking: Add 50 µL of the 10 ng/mL this compound internal standard spiking solution to each tube.
-
Equilibration: Briefly vortex the tubes to ensure thorough mixing and allow them to equilibrate for 10-15 minutes at room temperature.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of ice-cold acetonitrile to each tube and vortex for 30 seconds to precipitate proteins. Centrifuge at 12,000 rpm for 5 minutes. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[6][7][8] Alternative solvents such as a mixture of hexane and ethyl acetate (e.g., 75:25 v/v) can also be used.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure efficient extraction.
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the extracted steroids to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase, typically 50% methanol in water, for LC-MS/MS analysis.[9] Vortex to ensure the residue is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for steroid extraction and analysis using methods incorporating deuterated internal standards.
Table 1: Steroid Extraction Recovery and Precision
| Steroid | Extraction Method | Extraction Solvent | Recovery (%) | RSD (%) | Reference |
| Ethinylestradiol | LLE | Hexane/Ethyl Acetate (75:25) | 93 | 4.84 | |
| Corticosteroids | SLE | Dichloromethane/Isopropanol (90:10) | >80 | <10 | [10] |
| Testosterone & others | SLE | Dichloromethane | 90-107 | <10 | [11] |
| Multiple Steroids | SPE | - | 98.2-109.4 | <15 | [12] |
LLE: Liquid-Liquid Extraction; SLE: Supported Liquid Extraction; SPE: Solid Phase Extraction; RSD: Relative Standard Deviation
Table 2: LC-MS/MS Method Performance for Steroid Analysis
| Steroid | LLOQ (pg/mL) | Linearity (r²) | Inter-day Precision (%) | Reference |
| Estradiol | 1 | >0.998 | 0.2-0.4 | [13] |
| Testosterone | 750 | - | 2.7-2.9 | [14] |
| Estradiol | 2.99 | - | 3.3-5.3 | [14] |
| Androstenedione | 10,000 | - | <11.2 | [15] |
| DHEA | 50,000 | - | <11.2 | [15] |
LLOQ: Lower Limit of Quantification; DHEA: Dehydroepiandrosterone
Mandatory Visualization
Diagram 1: Experimental Workflow for Steroid Extraction
A flowchart illustrating the liquid-liquid extraction workflow.
Diagram 2: Logical Relationship of Internal Standard Correction
Correction mechanism using an internal standard.
References
- 1. arborassays.com [arborassays.com]
- 2. zellx.de [zellx.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction [bio-protocol.org]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Measurement of Free Estradiol in Human Serum and Plasma by Equilibrium Dialysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous measurement of total estradiol and testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Resolution Chromatographic Separation of Estradiol Isomers Using Alpha-Estradiol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol, a primary estrogenic hormone, exists as two main stereoisomers: 17β-estradiol, the most biologically potent endogenous estrogen, and its less active epimer, 17α-estradiol.[1] The accurate differentiation and quantification of these isomers are crucial in endocrinology, pharmacology, and drug development due to their differing physiological effects.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a preferred method for this analysis, offering high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard is essential for accurate quantification, compensating for variations during sample preparation and analysis.[5] This application note details a robust method for the chromatographic separation and quantification of 17α-estradiol and 17β-estradiol in biological matrices, employing alpha-estradiol-d2 as an internal standard.
This method utilizes a phenyl-hexyl stationary phase for optimal separation of the estradiol isomers after derivatization with dansyl chloride, which enhances ionization efficiency and detection sensitivity.[2][6]
Experimental Workflow
The overall experimental process involves sample preparation, including extraction and derivatization, followed by LC-MS/MS analysis and data processing.
Caption: General experimental workflow for the separation and quantification of estradiol isomers.
Materials and Methods
Reagents and Materials
-
17α-Estradiol and 17β-Estradiol standards
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Dansyl chloride
-
Sodium bicarbonate
-
Charcoal-stripped serum (for calibration standards)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A phenyl-hexyl column is recommended for the separation of dansylated estradiol isomers.[2] The phenyl groups in the stationary phase provide unique selectivity for aromatic compounds through π-π interactions, which is effective for separating isomers that are difficult to resolve on standard C18 columns.[7][8]
| Parameter | Value |
| HPLC Column | Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)[2] |
| Mobile Phase A | 0.1% Formic acid in water (v/v)[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (v/v)[2] |
| Gradient | 50-87% B over 6 minutes[2] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
The analysis is performed in positive ion mode (ESI+) after dansyl chloride derivatization, which adds a readily ionizable group to the estradiol molecule.[6][10]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | 4500 V |
| Capillary Temperature | 325 °C[9] |
| Collision Gas | Argon |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dansyl-17α-Estradiol | 506.2 | 171.1 |
| Dansyl-17β-Estradiol | 506.2 | 171.1 |
| Dansyl-α-Estradiol-d2 (IS) | 508.2 | 171.1 |
Note: Specific collision energies should be optimized for the instrument in use.
Experimental Protocol
Preparation of Standards and Quality Controls
-
Prepare stock solutions of 17α-estradiol, 17β-estradiol, and this compound in acetonitrile.
-
Prepare a series of calibration standards by spiking known concentrations of the estradiol isomers into charcoal-stripped serum.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
To 200 µL of serum sample (calibrator, QC, or unknown), add the internal standard solution (this compound).
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried extract in 30 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.[2]
-
Add 20 µL of 100 mM aqueous sodium bicarbonate (pH 10.5).[2]
-
Vortex and incubate the mixture at 60 °C for 10 minutes to complete the derivatization.[2]
-
Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared samples and acquire data using the specified chromatographic and mass spectrometric parameters.
Data Analysis
-
Integrate the chromatographic peaks for the estradiol isomers and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the estradiol isomers in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The following table summarizes expected performance characteristics for a validated method based on this protocol.
| Parameter | 17α-Estradiol | 17β-Estradiol |
| Retention Time (approx.) | ~4.5 min | ~4.8 min |
| Linear Range | 50 - 2500 pg/mL | 50 - 2500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 50 pg/mL |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Signaling Pathway and Isomer Relationship
The separation of 17α- and 17β-estradiol is based on their subtle structural differences, which are exploited by the selective interactions with the phenyl-hexyl stationary phase.
Caption: Relationship and separation of estradiol isomers.
Conclusion
This application note provides a detailed protocol for the high-resolution chromatographic separation and quantification of 17α-estradiol and 17β-estradiol using this compound as an internal standard. The combination of a phenyl-hexyl stationary phase and dansyl chloride derivatization offers excellent selectivity and sensitivity for this challenging separation. This method is a valuable tool for researchers, scientists, and drug development professionals requiring accurate and reliable measurement of estradiol isomers in various biological matrices.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. uhplcs.com [uhplcs.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Alpha-Estradiol-d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Estradiol-d2, a deuterated form of the primary female sex hormone estradiol, serves as a critical tool in pharmacokinetic (PK) research. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of endogenous and administered estradiol in biological matrices. The stable isotope label ensures that this compound co-elutes with the unlabeled analyte and experiences similar ionization effects, correcting for variability during sample preparation and analysis.[1][2][3] This application note provides detailed methodologies for the use of this compound in pharmacokinetic studies, focusing on sample preparation, LC-MS/MS analysis, and data interpretation.
Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, especially for potent molecules like estradiol that are present at low concentrations, precision and accuracy are paramount.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[1][3] They share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[3] This minimizes the impact of matrix effects and procedural losses, leading to more reliable pharmacokinetic data.[1][3]
Pharmacokinetic Parameters of Estradiol
The pharmacokinetics of estradiol can vary significantly depending on the route of administration. Oral administration results in low bioavailability (around 5%) due to extensive first-pass metabolism in the liver, where it is converted to less active metabolites like estrone.[5][6] In contrast, parenteral routes such as transdermal or intramuscular administration bypass this first-pass effect, leading to higher bioavailability.[5] The terminal half-life of oral estradiol is typically in the range of 13-20 hours.[6]
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for estradiol quantification using this compound as an internal standard. Please note that this data is representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg/mL[7] |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 pg/mL |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of estradiol from serum or plasma samples.[3]
Materials:
-
Serum or plasma samples
-
This compound internal standard working solution (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
1 M Ammonium formate (pH 3)
-
Reconstitution solution (e.g., 40% acetonitrile/60% water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 100 µL aliquot of serum or plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M ammonium formate (pH 3).
-
Add 650 µL of MTBE.
-
Vortex the mixture for 20 minutes to ensure thorough extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer approximately 420 µL of the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A gradient elution is employed to separate estradiol from other endogenous components. The specific gradient will depend on the column and system used.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for estrogens.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estradiol: The specific precursor and product ions will need to be optimized for the instrument used. A common transition is m/z 271.2 -> 145.1.
-
This compound: The transition will be shifted by 2 Da, for example, m/z 273.2 -> 147.1.
-
-
Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of estradiol using this compound.
Caption: Role of this compound as an internal standard for accurate quantification.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity method validated to quantify estradiol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Low Concentrations of Estradiol with Alpha-Estradiol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of low concentrations of 17β-estradiol (E2), the most potent natural estrogen, is critical in various fields of research and clinical practice.[1][2][3][4] Applications requiring highly sensitive estradiol assays include pediatric endocrinology, the assessment of estrogen deficiency in men and postmenopausal women, monitoring of anti-estrogen therapies, and in vitro fertilization protocols.[5][6][7] Traditional immunoassays often lack the specificity and sensitivity required for these applications, leading to inaccurate results at low concentrations due to cross-reactivity with other steroids.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for low-level estradiol quantification, offering superior sensitivity and specificity.[6][7] A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variability during sample preparation and analysis.[8] Alpha-Estradiol-d2 (17α-Estradiol-d2) serves as an excellent internal standard for the quantification of 17β-estradiol due to its similar chemical properties and distinct mass. This document provides detailed application notes and protocols for the measurement of low concentrations of estradiol in human serum using this compound with LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of representative LC-MS/MS methods for the analysis of low concentrations of estradiol. These methods demonstrate the high sensitivity and precision achievable with this technology.
Table 1: Method Performance Characteristics
| Parameter | Representative Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.16 - 3.0 pg/mL | [9][10] |
| Upper Limit of Quantification (ULOQ) | >500 pg/mL | [11] |
| Intra-run Precision (%CV) | < 9.0% | [12] |
| Inter-run Precision (%CV) | 5.4% - 15.2% | [12] |
| Accuracy (% Recovery) | 88% - 112.1% | [11][13] |
| Linearity (r²) | > 0.99 | [10] |
Table 2: Comparison of Estradiol Levels in Different Populations (LC-MS/MS)
| Population | Estradiol Concentration Range (pg/mL) | Reference |
| Postmenopausal Females | ≤ 10 | [5] |
| Adult Males | ≤ 29 | [5] |
| Female Follicular Phase | 39 - 375 | [5] |
| Female Luteal Phase | 48 - 440 | [5] |
Experimental Protocols
This section details a representative protocol for the quantification of low concentrations of estradiol in human serum using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies.[11][14]
Materials and Reagents
-
17β-Estradiol certified reference material
-
This compound (internal standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Methyl tert-butyl ether (MTBE)
-
Ammonium fluoride
-
Human serum (charcoal-stripped for calibration standards and quality controls)
-
Calibrators and Quality Control (QC) samples
Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 200 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each tube.
-
Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Vortex the tubes for 1 minute to facilitate the extraction of estradiol into the organic layer.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 50% methanol in water).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
-
LC System: ACQUITY UPLC or equivalent
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.2 mM Ammonium fluoride in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Gradient: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 17β-estradiol and this compound.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (estradiol) and the internal standard (this compound).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for estradiol quantification.
Signaling Pathway (Conceptual)
This diagram illustrates the principle of using a stable isotope-labeled internal standard in LC-MS/MS.
Caption: Principle of internal standard use in LC-MS/MS.
References
- 1. The challenge of measuring circulating estradiol at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrahigh-Sensitivity Detection of 17β-Estradiol | MDPI [mdpi.com]
- 3. Estradiol (ultrasensitive) Biomarker Test | Superpower Health Intelligence [superpower.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. labcorp.com [labcorp.com]
- 8. Sample Prep Workflows for Low-Level LC-MS/MS Analysis | Separation Science [sepscience.com]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Analysis of Estradiol (Underivatized) from Patient Serum on Titan C18, 5 cm Column application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Ion Suppression in Estrogen Analysis by LC-MS/MS
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression issues encountered during the LC-MS/MS analysis of estrogens.
Troubleshooting Guides
This section addresses common problems related to ion suppression in a direct question-and-answer format.
Question 1: My estrogen signal is significantly lower in biological samples (e.g., plasma, serum) compared to the signal in a pure solvent standard. What is causing this loss of sensitivity?
Answer:
This is a classic symptom of ion suppression , a type of matrix effect where co-eluting endogenous components from your sample interfere with the ionization of your target estrogen analytes in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which negatively impacts the sensitivity, accuracy, and precision of your assay.[2]
Common Causes:
-
Phospholipids: Highly abundant in plasma and serum, these are a major cause of ion suppression in reversed-phase chromatography, often eluting in the same region as many analytes.[3][4][5]
-
Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can accumulate on the ion source, hindering the ionization process.[2]
-
Endogenous Metabolites: Other small molecules present in the biological matrix can compete with estrogens for ionization.
-
Exogenous Contaminants: Plasticizers or other compounds introduced during sample preparation can also suppress the signal.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal.
Question 2: I'm observing high variability and poor reproducibility in my quality control (QC) samples. Could this be related to ion suppression?
Answer:
Yes, inconsistent results for QC samples are often a result of variable ion suppression between different samples.[2] The composition of a biological matrix can differ from one individual to another, or even from the same individual at different times, leading to varying degrees of signal suppression and, consequently, poor reproducibility.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, allowing for an accurate analyte/IS ratio and reliable quantification.[2]
-
Implement Robust Sample Preparation: A more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), will remove a larger portion of the interfering matrix components, minimizing the variability between samples.[2][7]
-
Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in a representative blank matrix (e.g., charcoal-stripped serum) can help to normalize the effect of ion suppression across your entire sample set.[2][8]
Question 3: How can I confirm that ion suppression is occurring and identify which parts of my chromatogram are affected?
Answer:
The most direct way to visualize ion suppression is through a post-column infusion experiment .[1][9] This technique helps to identify the retention times at which matrix components are eluting and causing suppression.
Experimental Logic:
Caption: Logic of a post-column infusion experiment.
By observing dips in the otherwise stable baseline signal of the infused analyte after injecting a blank matrix extract, you can pinpoint the retention time windows where ion suppression is most severe.[9][10] You can then adjust your chromatographic method to move your estrogen peaks away from these zones.[1][11]
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and ion enhancement? A1: Ion suppression leads to a decreased analyte signal due to competition for ionization from co-eluting matrix components. Ion enhancement is the opposite effect, where co-eluting species increase the ionization efficiency of the analyte, resulting in a falsely elevated signal.[8] Both are types of matrix effects that can compromise quantitative accuracy.
Q2: Are certain ionization techniques more prone to ion suppression? A2: Yes, Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[6][12] This is because ESI relies on a more complex mechanism of charge transfer in the liquid phase, which can be easily disrupted by non-volatile salts and other matrix components that affect droplet surface tension and solvent evaporation.[1][12] If your method allows, switching to APCI may reduce ion suppression.[12]
Q3: Can simply diluting my sample help reduce ion suppression? A3: Yes, diluting the sample can be a simple and effective strategy.[1][2] This reduces the concentration of both the analyte and the interfering matrix components. However, this approach is only viable if the concentration of your estrogen analytes is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[2]
Q4: What is the most effective sample preparation technique to remove phospholipids? A4: While simple protein precipitation is fast, it is often ineffective at removing phospholipids.[3] Solid-Phase Extraction (SPE) is a highly effective technique for removing phospholipids and other interferences.[2][8] Specialized phospholipid removal plates and cartridges (e.g., HybridSPE) are also commercially available and show excellent results.[5]
Data Summary
The following table summarizes the impact of different sample preparation techniques on analyte recovery and ion suppression. Note that absolute values can vary significantly based on the specific analyte, matrix, and protocol.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 105% | 40 - 80% | Fast, simple, inexpensive | High ion suppression (poor cleanup)[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 20 - 50% | Good for non-polar analytes | Labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | 80 - 100% | 5 - 25% | Excellent cleanup, high recovery[2] | More complex, higher cost |
| Phospholipid Removal Plates | 90 - 105% | < 10% | Excellent phospholipid removal[5] | Higher cost, specific for phospholipids |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector and necessary tubing
-
Standard solution of your estrogen analyte (e.g., 1 ng/mL estradiol in 50:50 methanol:water)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phases
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the T-connector. Connect the syringe pump outlet to the second inlet of the T-connector. Connect the outlet of the T-connector to the MS ion source.
-
Analyte Infusion: Fill a syringe with the estrogen standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) and begin infusing the solution into the mass spectrometer.[2]
-
Establish Baseline: Acquire data in MRM mode for your estrogen analyte. You should observe a stable, elevated baseline signal once the infusion is steady.[9]
-
Inject Blank Matrix: While the infusion continues, inject a blank matrix extract onto the LC column and start your standard chromatographic gradient.
-
Data Analysis: Monitor the baseline of the infused analyte signal. Any significant and reproducible dip in the baseline indicates a region of ion suppression.[1][10] The retention time of this dip corresponds to the elution of the interfering components.
Protocol 2: Solid-Phase Extraction (SPE) for Estrogen Cleanup from Plasma
Objective: To remove proteins, phospholipids, and other interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
SPE vacuum manifold
-
Plasma sample containing estrogens
-
Internal standard solution (ideally a SIL-IS)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5-10% methanol in water)
-
Elution solvent (e.g., 90:10 methanol:water or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Add the internal standard solution and vortex.
-
Conditioning: Place the SPE cartridges on the manifold. Pass 1-2 mL of methanol through each cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 mL of water through each cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove salts and other polar interferences. Apply vacuum to dry the cartridge completely.
-
Elution: Place clean collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the estrogens and the internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. longdom.org [longdom.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. scribd.com [scribd.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. providiongroup.com [providiongroup.com]
Technical Support Center: Optimizing MS/MS Parameters for Alpha-Estradiol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alpha-Estradiol-d2. Our goal is to help you overcome common challenges and successfully optimize your MS/MS parameters for reliable and sensitive quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in MS/MS analysis?
A1: For this compound, the selection of precursor and product ions is critical for developing a selective and sensitive MRM (Multiple Reaction Monitoring) method. While optimal values should be determined empirically on your specific instrument, typical ions are observed in negative ionization mode. The precursor ion is the deprotonated molecule [M-H]⁻.
-
Precursor Ion ([M-H]⁻): Given that the molecular weight of Estradiol is approximately 272.38 g/mol , and this compound has two deuterium atoms, its monoisotopic mass is approximately 274.19 g/mol . Therefore, the expected deprotonated precursor ion would be around m/z 273.2.
-
Product Ions: Product ions are generated by the fragmentation of the precursor ion in the collision cell. Common fragments for estradiol and its isomers result from characteristic losses. For this compound, you can expect to see fragments corresponding to those of unlabeled estradiol, with a mass shift if the deuterium atoms are retained in the fragment.
It is highly recommended to perform an infusion of an this compound standard solution to determine the most abundant and stable precursor and product ions on your mass spectrometer.
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter that directly influences the fragmentation of the precursor ion and the intensity of the product ions. The optimal CE is compound-dependent and needs to be determined experimentally.
Experimental Protocol for Collision Energy Optimization:
-
Prepare a Standard Solution: Prepare a pure standard solution of this compound at a known concentration (e.g., 100 ng/mL) in an appropriate solvent (e.g., 50:50 methanol:water).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Select the Precursor Ion: In the instrument software, set the mass spectrometer to isolate the precursor ion of this compound (e.g., m/z 273.2).
-
Ramp the Collision Energy: Set up an experiment to ramp the collision energy over a range of values (e.g., 5 to 50 eV) while monitoring the intensity of the expected product ions.
-
Analyze the Results: Plot the intensity of each product ion as a function of the collision energy. The optimal CE for a specific MRM transition is the energy that produces the highest and most stable signal for the product ion.
-
Verify with LC-MS/MS: After determining the optimal CE by infusion, it is good practice to verify it by injecting the standard onto the LC-MS/MS system to ensure optimal performance under chromatographic conditions.
Software tools, such as Skyline, can also be used to automate the process of collision energy optimization.[1][2][3]
Q3: What are the recommended liquid chromatography (LC) conditions for the analysis of Alpha-Estradi_ol-d2?
A3: The goal of the LC method is to achieve good separation of this compound from potential interferences in the sample matrix and from its isomers, such as Beta-Estradiol-d2. Reversed-phase chromatography is commonly employed.
| Parameter | Recommendation |
| Column | C18 or C8 column with a particle size of ≤ 5 µm. |
| Mobile Phase A | Water with a modifier such as 0.1% formic acid or ammonium fluoride. |
| Mobile Phase B | Acetonitrile or Methanol with the same modifier as Mobile Phase A. |
| Gradient | A gradient elution is typically used to ensure good separation and peak shape. The gradient should be optimized to provide sufficient retention for estradiol while minimizing the run time. |
| Flow Rate | Typically in the range of 0.2 - 0.6 mL/min, depending on the column dimensions. |
| Column Temperature | Maintaining a constant column temperature (e.g., 40°C) can improve reproducibility. |
It is crucial to use high-purity LC-MS grade solvents and additives to minimize background noise.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Sensitivity or No Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values. Re-optimize collision energy and other MS parameters by infusing a fresh standard. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., protected from light, at low temperatures). |
| Poor Ionization | Estradiol has poor ionization efficiency. Consider using a different ionization source (e.g., APCI or APPI) or derivatization to enhance signal intensity.[4] Ensure the mass spectrometer is in the correct ionization mode (typically negative ion mode for underivatized estradiol). |
| Source Contamination | Clean the ion source, including the capillary and cone, as per the manufacturer's instructions. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution. |
| Leak in the System | Check all fittings and connections for leaks. |
| Dirty Ion Source | Clean the ion source thoroughly. |
Issue 3: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression or Enhancement) | Improve the sample preparation method to remove interfering matrix components.[5] Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6] Use a stable isotope-labeled internal standard (if this compound is not already being used as one) to compensate for matrix effects. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, calibrators, and quality controls. |
| Variable Injection Volume | Check the autosampler for any issues with injection precision. |
| Column Degradation | If retention times are shifting or peak shapes are deteriorating, the column may be degrading. Flush the column or replace it if necessary. |
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. skyline.ms [skyline.ms]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision Energy (CE) Optimization for PRM: /home/support [skyline.ms]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
Technical Support Center: Isotopic Exchange of Deuterium in Alpha-Estradiol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to the isotopic exchange of deuterium in Alpha-Estradiol-d2. Ensuring the isotopic stability of deuterated standards is critical for the accuracy and reliability of quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent.[1] For this compound, which is often used as an internal standard in quantitative mass spectrometry assays, the loss of deuterium atoms alters its mass-to-charge ratio (m/z). This can lead to an underestimation of the internal standard concentration and consequently, an overestimation of the analyte concentration, compromising the accuracy of the results.[2]
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH2) are generally more prone to exchange. In the case of this compound, the deuterium atoms are typically placed on the steroid backbone at positions less susceptible to exchange under normal conditions. However, prolonged exposure to harsh conditions can facilitate the exchange of even less labile deuterium atoms. The exact positions of the deuterium labels should be confirmed from the Certificate of Analysis provided by the supplier.
Q3: What are the primary factors that can induce deuterium exchange in this compound?
A3: The stability of deuterated steroids like this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the H/D exchange reaction. The rate of exchange is generally lowest at a pH between 2 and 3.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including deuterium exchange.[3]
-
Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can serve as a source of hydrogen atoms for the exchange.[2] The rate of exchange can be influenced by the type of protic solvent and its concentration in the solution.[4]
Q4: How can I minimize deuterium exchange during sample preparation and analysis?
A4: To maintain the isotopic integrity of this compound, the following precautions are recommended:
-
Solvent Selection: Whenever feasible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample reconstitution and dilution. If protic solvents are necessary for chromatography, minimize the time the sample is in contact with them before injection.
-
pH Control: Maintain the pH of all solutions as close to neutral as possible. Avoid strongly acidic or basic conditions.
-
Temperature Control: Perform all sample preparation steps at controlled room temperature or on ice. Avoid heating samples. If a concentration step is required, use a gentle stream of nitrogen at a low temperature.[5]
-
Minimize Exposure Time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially destabilizing conditions.
Q5: How can I verify the isotopic purity of my this compound standard?
A5: The isotopic purity of a deuterated standard can be assessed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). By analyzing a solution of the standard, you can determine the relative abundance of the deuterated species versus any unlabeled or partially deuterated forms.[6][7] It is also crucial to review the Certificate of Analysis provided by the supplier, which should state the certified isotopic purity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on troubleshooting problems related to isotopic exchange.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Gradual decrease in the internal standard (this compound) signal over time in prepared samples. | Deuterium back-exchange with protic solvents. | 1. Review Solvent Composition: Assess the proportion of protic solvents (water, methanol, etc.) in your sample diluent and mobile phase. Consider replacing them with aprotic alternatives if your method allows. 2. Conduct a Stability Study: Prepare the internal standard in the final sample diluent and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of signal loss. 3. Minimize Exposure Time: Keep the time between sample preparation and injection to a minimum. |
| Unexpectedly high analyte (Alpha-Estradiol) concentration in quality control (QC) samples. | Isotopic exchange leading to a lower effective concentration of the internal standard. | 1. Verify Isotopic Purity: Analyze a fresh solution of the this compound standard to confirm its isotopic purity. Compare this with the purity of the standard in your prepared QC samples. 2. Check for Harsh Conditions: Evaluate your sample preparation workflow for any steps involving extreme pH or high temperatures that could be accelerating deuterium exchange. 3. Re-evaluate Storage Conditions: Ensure that stock and working solutions of the deuterated standard are stored at the recommended temperature and in an appropriate solvent. |
| Presence of a significant peak at the m/z of unlabeled Alpha-Estradiol in the internal standard solution. | 1. Inherent impurity in the deuterated standard. 2. Significant back-exchange has occurred during storage or handling. | 1. Consult Certificate of Analysis: Check the specified isotopic purity on the CoA. 2. Prepare Fresh Solutions: Prepare a new working solution from the stock concentrate and re-analyze to rule out contamination or degradation of the previous working solution. 3. Contact Supplier: If the issue persists with fresh solutions, contact the supplier to report the potential purity issue. |
| Poor chromatographic peak shape or shifting retention time for this compound. | While less common, extensive deuterium labeling can sometimes lead to slight changes in physicochemical properties, causing a chromatographic shift (isotope effect).[9] | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape and ensure co-elution with the unlabeled analyte if necessary. 2. Confirm Identity: Use a high-resolution mass spectrometer to confirm the identity of the peak. |
Data Presentation: Factors Influencing Deuterium Exchange
The following table summarizes the key factors that can influence the rate of deuterium exchange in this compound. The impact is described qualitatively, as specific quantitative data is highly dependent on the exact experimental conditions.
| Factor | Condition | Qualitative Impact on Exchange Rate | Recommendations |
| pH | Acidic (pH < 4) | Increased | Maintain pH in the neutral range (6-8) whenever possible. The minimum exchange rate is typically observed around pH 2-3.[2] |
| Neutral (pH 6-8) | Minimal | Ideal for sample storage and preparation. | |
| Basic (pH > 8) | Significantly Increased | Avoid basic conditions, especially during prolonged storage or incubation steps. | |
| Temperature | Low (e.g., 4°C) | Slow | Store stock and working solutions at recommended low temperatures. Keep samples cool during preparation. |
| Ambient (e.g., 25°C) | Moderate | Minimize time at ambient temperature. | |
| Elevated (e.g., >40°C) | Rapid | Avoid heating samples containing the deuterated standard.[3] | |
| Solvent | Aprotic (e.g., Acetonitrile) | Negligible | Use as the primary solvent for stock solutions and for reconstitution when possible. |
| Protic (e.g., Water, Methanol) | Potential for Exchange | If required for the mobile phase, minimize the time the sample is in the final solution before injection.[2] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of this compound in a Given Solvent
Objective: To determine the rate of deuterium exchange of this compound in a specific solvent mixture under defined temperature and pH conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Test Solutions: Dilute the stock solution with the solvent mixture to be tested (e.g., 50:50 methanol:water at pH 7) to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
-
Incubation: Aliquot the test solution into several vials and incubate them at a specific temperature (e.g., 25°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take one vial and immediately analyze its content by LC-MS/MS.
-
Data Analysis: Monitor the ion chromatograms for this compound and the corresponding unlabeled Alpha-Estradiol. Calculate the percentage of the deuterated form remaining at each time point relative to the initial time point (t=0).
-
Determine Exchange Rate: Plot the percentage of this compound remaining against time to determine the rate of deuterium exchange under the tested conditions.
Protocol 2: LC-MS/MS Method for Monitoring Isotopic Purity
Objective: To develop a robust LC-MS/MS method for the routine monitoring of the isotopic purity of this compound.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for sensitivity).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (M-H or M+H) to a specific product ion.
-
Unlabeled Alpha-Estradiol: Monitor the corresponding transition for the unlabeled analyte.
-
-
Optimization: Optimize collision energy and other source parameters for maximum sensitivity for both the deuterated and unlabeled compounds.
Data Analysis:
-
Inject a solution of the this compound standard.
-
Integrate the peak areas for both the deuterated and unlabeled MRM transitions.
-
Calculate the isotopic purity as: (Area of Deuterated Peak) / (Area of Deuterated Peak + Area of Unlabeled Peak) * 100%.
Visualizations
Caption: Factors influencing the isotopic exchange of this compound.
Caption: Troubleshooting workflow for issues with this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. almacgroup.com [almacgroup.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor signal response with Alpha-Estradiol-d2
Welcome to the Technical Support Center for Alpha-Estradiol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges with poor signal response during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or inconsistent signal response when using this compound as an internal standard in LC-MS/MS analysis?
The most frequently encountered issues include:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or sample matrix, leading to a loss of the isotopic label and a compromised signal.[1][2] This is more likely to occur if the deuterium labels are on chemically labile positions like hydroxyl groups.[1]
-
Chromatographic (Isotopic) Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2] This can lead to differential exposure to matrix effects if the analyte and internal standard do not co-elute perfectly.
-
Low Isotopic Purity: The presence of unlabeled or partially labeled estradiol in the this compound standard can lead to an overestimation of the analyte concentration.[1]
-
Differential Matrix Effects: The analyte (endogenous estradiol) and the internal standard (this compound) may be affected differently by components of the sample matrix, causing variations in ionization efficiency and signal response.[2][3][4][5]
-
Suboptimal Mass Spectrometry Conditions: Incorrect or unoptimized mass spectrometer settings, such as source temperature, collision energy, or ionization mode, can significantly impact signal intensity.[6]
-
Sample Degradation: Improper storage and handling of this compound stock solutions and prepared samples can lead to degradation and a weaker signal.[7][8]
Q2: My this compound signal is low. How can I improve it?
To enhance the signal of this compound and the target analyte, consider the following strategies:
-
Derivatization: Derivatizing estrogens with reagents like Dansyl Chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can significantly improve ionization efficiency and signal intensity in LC-MS/MS analysis.[9][10][11][12][13]
-
Optimize Mass Spectrometry Parameters: Fine-tune the collision energy, declustering potential, and other source parameters for the specific MRM transitions of estradiol and this compound.[6][14][15][16]
-
Improve Sample Cleanup: Utilize robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, particularly phospholipids, which are known to cause ion suppression.[6][17][18][19]
-
Increase Sample Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening and column overload.[6]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, such as the organic modifier or additives, can improve chromatographic separation and ionization.[1][14]
Q3: I am observing a chromatographic shift between my analyte and this compound. What can I do to address this?
A slight shift in retention time is a known deuterium isotope effect.[2] To minimize the impact of this shift:
-
Modify the Gradient: A shallower chromatographic gradient can increase the peak width of both the analyte and the internal standard, promoting better co-elution and more consistent correction for matrix effects.[1]
-
Adjust Mobile Phase Composition: Small changes to the organic modifier or the aqueous component of the mobile phase can alter the selectivity and potentially reduce the separation between the two compounds.[1]
Q4: How can I check for and mitigate isotopic exchange (H/D exchange)?
-
Review the Labeling Position: Check the certificate of analysis for your this compound to ensure the deuterium labels are on stable, non-exchangeable positions. Avoid standards with labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups if possible.[1]
-
Control pH: Maintain a neutral pH for your samples and chromatographic mobile phases whenever feasible. Avoid storing deuterated compounds in acidic or basic solutions.[1][20]
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[1]
-
Consider Alternative Standards: If H/D exchange persists, consider using a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[1]
Troubleshooting Guides
Table 1: Troubleshooting Poor Signal Intensity
| Symptom | Potential Cause | Recommended Action |
| Low signal for both analyte and internal standard | Inefficient ionization | - Optimize MS source parameters (e.g., temperature, voltage).- Consider derivatization to enhance ionization.[11][19]- Ensure correct ionization mode is selected (negative ion mode is common for underivatized estrogens).[6][21][22] |
| Suboptimal sample cleanup | - Improve SPE or LLE protocol to remove matrix interferences.[6][17][18]- Evaluate for ion suppression by post-column infusion experiments.[5] | |
| Low analyte/internal standard concentration | - Check the concentration of stock and working solutions.- Increase the amount of sample extracted or the injection volume.[6] | |
| Low internal standard signal, but acceptable analyte signal | Degradation of internal standard | - Prepare fresh working solutions of this compound.[6]- Verify proper storage conditions (-20°C or -80°C for stock solutions).[7][8] |
| Pipetting or dilution error | - Double-check all dilution calculations and pipetting techniques. | |
| High signal variability between injections | Inconsistent matrix effects | - Ensure optimal co-elution of analyte and internal standard.[3]- Improve sample cleanup to minimize matrix components.[5][19] |
| System instability | - Check for leaks in the LC system.- Ensure the autosampler is functioning correctly. |
Table 2: Troubleshooting Chromatographic Issues
| Symptom | Potential Cause | Recommended Action |
| Significant retention time shift between analyte and this compound | Deuterium isotope effect | - Adjust the mobile phase composition or gradient to improve co-elution.[1] |
| Peak tailing or splitting | Column contamination or degradation | - Flush the column with a strong solvent.- Replace the guard column or analytical column if necessary.[6] |
| Inappropriate mobile phase | - Ensure the mobile phase pH is suitable for the analyte and column.- Check for proper mobile phase composition and mixing.[6] | |
| High background noise | Contaminated solvents or system | - Use high-purity LC-MS grade solvents and additives.- Clean the ion source and flush the LC system.[6][17] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Estradiol from Serum/Plasma
-
Sample Pre-treatment:
-
To 1 mL of serum or plasma, add a known amount of this compound working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of a suitable buffer (e.g., acetate buffer) and vortex again.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the estrogens with 3 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
Protocol 2: Dansyl Chloride Derivatization for Enhanced Signal
This protocol should be performed after the evaporation step in the sample preparation procedure.
-
Reagent Preparation:
-
Prepare a fresh solution of Dansyl Chloride in a suitable solvent (e.g., acetone or acetonitrile).
-
Prepare a fresh solution of a base (e.g., sodium bicarbonate or sodium carbonate) in water.
-
-
Derivatization Reaction:
-
To the dried sample extract, add the Dansyl Chloride solution and the basic solution.
-
Vortex mix and incubate at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 10-30 minutes).
-
-
Reaction Quenching:
-
After incubation, cool the sample and add a quenching agent (e.g., formic acid) to stop the reaction.
-
-
Final Preparation:
-
The derivatized sample is now ready for LC-MS/MS analysis.
-
Note: The exact concentrations, volumes, incubation times, and temperatures should be optimized for your specific application and instrumentation.[10][23]
Visualizations
Caption: Troubleshooting workflow for poor signal response.
Caption: The impact of matrix effects on ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scrippslabs.com [scrippslabs.com]
- 9. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 10. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS signal enhancement for estrogenic hormones in water samples using experimental design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-Estradiol-d2 HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alpha-Estradiol-d2 in HPLC analysis. Our goal is to help you achieve optimal peak shape and reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most common cause of peak tailing for this compound in reversed-phase HPLC is secondary interactions between the weakly acidic phenolic hydroxyl group of the molecule and active sites on the silica-based stationary phase, particularly ionized silanol groups.[1][2] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetrical peak shape.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of this compound. Since estradiol has a pKa of approximately 10.71 for its phenolic hydroxyl group, the mobile phase pH should be carefully controlled.[3][4] To minimize peak tailing due to silanol interactions, it is generally recommended to operate at a lower pH (e.g., pH 3-5).[5] At this pH, the ionization of both the estradiol molecule and the residual silanol groups on the stationary phase is suppressed, reducing unwanted secondary interactions.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: For reversed-phase HPLC analysis of this compound, C18 columns are widely used and often provide good retention and separation.[4] However, to further improve peak shape, consider using:
-
End-capped C18 columns: These columns have fewer accessible silanol groups, which minimizes secondary interactions and reduces peak tailing.[1]
-
Phenyl-Hexyl columns: The different selectivity of the phenyl-hexyl stationary phase can sometimes offer better peak shape and resolution for aromatic compounds like estradiol.
Q4: Can the injection solvent affect the peak shape of this compound?
A4: Yes, the injection solvent can significantly impact peak shape. Injecting your sample in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can lead to peak fronting or broadening.[5] It is always best to dissolve your this compound standard or sample in the initial mobile phase composition if possible. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible. Alpha-Estradiol is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.
Q5: What are some common mobile phase additives that can improve peak shape?
A5: Small amounts of acidic modifiers are often added to the mobile phase to improve the peak shape of compounds like this compound. Commonly used additives include:
-
Formic acid (0.1%): Helps to control the mobile phase pH and protonate silanol groups, reducing peak tailing.[3]
-
Acetic acid (0.1%): Similar to formic acid, it helps to maintain a low pH.
-
Trifluoroacetic acid (TFA) (0.05-0.1%): A stronger acid that can be very effective at eliminating peak tailing, but it can sometimes suppress MS signals if using LC-MS.
Troubleshooting Guides
Issue: Peak Tailing
This guide will help you diagnose and resolve peak tailing issues for this compound.
Symptoms:
-
Asymmetrical peak with a trailing edge that slowly returns to the baseline.
-
Poor peak integration and inaccurate quantification.
-
Reduced resolution between closely eluting peaks.
Troubleshooting Workflow:
References
- 1. β-Estradiol CAS#: 50-28-2 [m.chemicalbook.com]
- 2. pKa values of estrone, 17 beta-estradiol and 2-methoxyestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
Minimizing background noise in Alpha-Estradiol-d2 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Alpha-Estradiol-d2 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in this compound analysis?
Background noise in the LC-MS/MS analysis of this compound can originate from various sources, significantly impacting the accuracy and sensitivity of the assay.[1][2] Key sources include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][3] Phospholipids are common culprits in plasma and serum samples.[3][4]
-
Solvent and Additive Impurities: The use of non-LC-MS grade solvents and additives can introduce contaminants that generate background signals.[5][6][7] These impurities can compete with the analyte for ionization, causing suppression.[6]
-
System Contamination: Residual compounds from previous injections, plasticizers from tubing and containers, and column bleed can all contribute to high background noise.[6][8]
-
In-source Fragmentation: Non-specific fragmentation of other molecules in the ion source can produce ions that interfere with the target analyte's signal.[8]
-
Cross-Contamination: Inadequate cleaning of lab equipment or carryover from a highly concentrated sample can lead to the appearance of the analyte in blank samples.
Q2: How can I identify the source of the background noise in my analysis?
Identifying the source of background noise is a critical step in troubleshooting. A systematic approach is recommended:
-
Analyze a Blank Solvent Injection: Inject the mobile phase without any sample. If significant noise is observed, the source is likely the solvent, additives, or the LC-MS system itself.
-
Analyze an Extracted Blank Matrix: Process a blank matrix (e.g., steroid-free serum) through your entire sample preparation workflow and inject the final extract. If new background peaks appear, this indicates interference from the matrix or contaminants introduced during sample preparation.
-
Perform a Post-Column Infusion Experiment: To qualitatively assess matrix effects, continuously infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample.[1] A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[1]
Q3: What are the primary strategies to minimize background noise?
Minimizing background noise involves a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometry parameters. The three main strategies are:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.[1][3][4]
-
Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method can help separate this compound from co-eluting matrix components.[1][3]
-
Fine-Tuning Mass Spectrometry Conditions: Adjusting the MS parameters can help reduce the detection of background ions and improve the signal-to-noise ratio for your analyte.[1]
Troubleshooting Guides
Issue 1: High Background Noise in Blank Injections
If you observe high background noise even when injecting a blank solvent, follow these steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Additives | Use only high-purity, LC-MS grade solvents and fresh additives.[6][7] | Reduction in baseline noise and removal of contaminant peaks. |
| System Contamination | Clean the LC-MS interface (ESI or APCI source) and divert the initial solvent flow to waste to prevent contaminants from entering the mass spectrometer.[9] | A cleaner baseline and improved signal-to-noise ratio. |
| Column Bleed | Wash the HPLC column with a strong solvent like isopropanol with 0.1% formic acid (do not direct this flow to the MS).[6] | A stable and lower baseline, especially during gradient elution. |
Issue 2: Poor Peak Shape (Fronting or Tailing)
Poor peak shape can be an indicator of underlying issues that also contribute to background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatible Sample Solvent | Ensure the sample is reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase.[3] | Symmetrical and sharp peaks. |
| Column Overload | Reduce the injection volume or dilute the sample.[3] | Improved peak shape and better resolution. |
| Column Contamination | Implement a column wash step between injections or use a guard column to protect the analytical column.[3] | Restoration of good peak shape and prolonged column life. |
Issue 3: Inconsistent Results and High Variability
Inconsistent results across different samples can often be attributed to variable matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Evaluate matrix effects across at least six different lots of the biological matrix. If variability is high, improve the sample cleanup procedure.[3] | More consistent and reproducible results across different sample batches. |
| Incomplete Elution from SPE | Optimize the elution solvent for Solid Phase Extraction (SPE) by increasing the organic solvent content or using a stronger solvent.[3] | Improved recovery and reduced variability in analyte response. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of this compound. | Consistent analyte concentrations in quality control samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE is a common technique to separate analytes from the sample matrix based on their differential solubility in immiscible liquids.[4]
-
To 500 µL of plasma sample, add an internal standard.
-
Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]
-
Vortex for 30 seconds.[3]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly effective method for cleaning up complex samples by partitioning the analyte between a solid and a liquid phase.[4]
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the pre-treated urine sample onto the SPE cartridge.[3]
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.[3]
-
Dry the cartridge under vacuum for 5 minutes.[3]
-
Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]
-
Vortex for 30 seconds.[3]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.[3]
Visualizations
Caption: A typical sample preparation workflow for this compound analysis.
Caption: A decision tree for troubleshooting high background noise.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Alpha-Estradiol-d2 Calibration Curve Linearity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address linearity issues encountered with Alpha-Estradiol-d2 calibration curves in analytical experiments, particularly those involving Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound calibration curve is non-linear. What are the common causes?
Non-linearity in calibration curves is a frequent observation in LC-MS/MS analysis.[1][2] The most common causes for this compound and other steroid assays include:
-
Matrix Effects: Components in the biological sample (e.g., serum, plasma, tissue homogenate) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[3][4][5][6] This effect can vary with analyte concentration, causing non-linearity.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately measure the increasing ion signal, leading to a plateau in the calibration curve.[1][2]
-
Ionization Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, limiting the number of ions that can be generated.[1][2]
-
Internal Standard (IS) Issues: Problems with the deuterated internal standard, such as isotopic interference from the native analyte or instability, can lead to a non-proportional response between the analyte and the IS.[7][8]
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear can result in a poor fit and inaccurate quantification.[9][10]
Troubleshooting Guide 1: Diagnosing and Mitigating Non-Linearity
Use the following workflow to identify and address the root cause of your calibration curve non-linearity.
Caption: Troubleshooting workflow for non-linear calibration curves.
FAQ 2: How can I determine if matrix effects are causing the non-linearity in my this compound assay?
Matrix effects can be assessed both qualitatively and quantitatively. A common method is the post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a constant flow of a standard solution of this compound directly into the mass spectrometer, bypassing the analytical column.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC system.
-
Analysis: Monitor the signal of the infused this compound. A dip in the signal indicates ion suppression caused by co-eluting matrix components, while a rise indicates ion enhancement.[5]
-
Interpretation: If the retention time of your analyte corresponds to a region of significant ion suppression or enhancement, matrix effects are likely impacting your assay's linearity.
Quantitative Assessment of Matrix Effects
| Method | Description | Calculation | Interpretation |
| Slope Comparison | Compare the slope of the calibration curve prepared in a neat solution to the slope of the curve prepared in the biological matrix.[3][4] | Matrix Effect (%) = (Slopematrix / Slopeneat) * 100 | < 100% indicates ion suppression.> 100% indicates ion enhancement. |
| Recovery Method | Compare the response of a known amount of analyte spiked into an extracted blank matrix to the response of the same amount in a neat solution.[5] | Recovery (%) = (Responsematrix spike / Responseneat) * 100 | A value significantly different from 100% suggests matrix effects. |
FAQ 3: My curve is linear at low concentrations but flattens at higher concentrations. What should I do?
This is a classic sign of detector or ionization source saturation.[2]
Troubleshooting Steps:
-
Dilute High-Concentration Samples: The simplest solution is to dilute your high-concentration standards and samples to fall within the linear range of the detector.
-
Optimize Mass Spectrometer Parameters: You can intentionally reduce the sensitivity of the mass spectrometer to extend the linear range. This can be achieved by:
-
Using a less abundant product ion for quantification.
-
Decreasing the detector gain or voltage.
-
Increasing the collision energy to reduce the primary ion signal.
-
-
Reduce Injection Volume: Injecting a smaller volume of your sample can help prevent overloading the system.
FAQ 4: I am using this compound as an internal standard, but still see poor linearity. Could the internal standard be the problem?
Yes, even with a deuterated internal standard, issues can arise.
-
Isotopic Interference: Naturally occurring isotopes of estradiol can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[8][11] This can artificially inflate the internal standard signal and lead to a non-linear response.
-
Deuterium Exchange: In some instances, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard.[7]
-
Impurity: The internal standard itself may contain a small amount of the unlabeled analyte.
Recommendations:
-
Verify Internal Standard Purity: Ensure the isotopic purity of your this compound is high.
-
Optimize Internal Standard Concentration: Use an appropriate concentration of the internal standard. Too low a concentration can lead to poor precision, while too high a concentration can exacerbate isotopic interference issues.[8]
-
Consider a 13C-labeled Internal Standard: Carbon-13 labeled internal standards are often preferred as they are less prone to isotopic interference and back-exchange compared to deuterated standards.[7]
FAQ 5: Is a linear regression model always the best fit for my calibration curve?
Not necessarily. While linear regression is often preferred for its simplicity, it may not accurately describe the relationship between concentration and response, especially over a wide dynamic range in LC-MS/MS.[9]
Alternative Regression Models:
| Regression Model | When to Use | Weighting Factor | Rationale |
| Linear (1/x weighting) | When there is increasing variance (heteroscedasticity) at higher concentrations. | 1/x | Gives more weight to the lower concentration points, which often have lower variance.[1] |
| Linear (1/x² weighting) | For data with even more pronounced heteroscedasticity. | 1/x² | Provides a stronger weighting towards the lower end of the curve.[12] |
| Quadratic | When the data exhibits a clear, consistent curve. | 1/x or 1/x² | Can provide a better fit for inherently non-linear data, potentially extending the usable dynamic range.[9] |
Experimental Protocol: Evaluating the Best Fit
-
Generate Calibration Data: Prepare and analyze a set of at least 6-8 non-zero calibration standards spanning the desired concentration range.
-
Fit Different Models: Apply linear, weighted linear (1/x and 1/x²), and quadratic regression models to your data.
-
Analyze Residuals: Plot the residuals (the difference between the calculated and theoretical concentrations) for each model. A good fit will show a random distribution of residuals around zero. A pattern in the residuals suggests a poor model choice.[10]
-
Assess Accuracy and Precision: Back-calculate the concentration of your calibrators using each model. The best model will provide the lowest percent deviation from the nominal concentrations.
Caption: Workflow for selecting the appropriate calibration model.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: In-source Fragmentation of Alpha-Estradiol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation (ISF) of Alpha-Estradiol-d2 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my this compound internal standard?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This occurs when excess energy is transferred to the ions during desolvation and ionization, causing them to fragment.[1] For quantitative bioanalysis using deuterium-labeled internal standards like this compound, ISF is a significant concern because it can lead to:
-
Inaccurate Quantification: If the this compound internal standard fragments, the intensity of the intended precursor ion is diminished. This leads to an inaccurate analyte-to-internal standard ratio, compromising the quantitative accuracy of the assay.[1]
-
Crosstalk/Interference: Fragments from the labeled standard might have the same mass-to-charge ratio (m/z) as the unlabeled analyte or other sample components, causing analytical interference.[1]
-
Altered Fragmentation Patterns: The fragmentation of a deuterium-labeled standard can sometimes differ from its non-labeled counterpart due to the deuterium isotope effect, which can complicate data analysis.[1][2]
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of ISF for this compound are related to excessive energy in the electrospray ionization (ESI) source. Key instrument parameters that contribute to this include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][3][4][5]
-
High Ion Source Temperature: Elevated source and desolvation gas temperatures can provide thermal energy that promotes fragmentation of thermally labile molecules like steroids.[3][6] Estradiol, for instance, is known to undergo in-source water loss.[7]
-
Gas Flow Rates: Nebulizing and drying gas flow rates can influence the efficiency of desolvation and the energy transferred to the ions.[4]
-
Analyte Stability: The inherent chemical stability of the analyte itself plays a role. Steroid structures can be prone to specific fragmentation pathways.[2][8]
Q3: How can I identify if in-source fragmentation of my this compound is occurring?
A3: You can suspect ISF if you observe the following:
-
A significant decrease in the abundance of the precursor ion for this compound.
-
The appearance of fragment ions in the MS1 scan that correspond to known fragmentation pathways of estradiol. For estrogens, common fragmentation involves cleavage of the D, C, and B rings, yielding characteristic fragment ions.[7][9]
-
Poor reproducibility of the internal standard signal.
-
When infusing only this compound, observing fragment ions at low cone voltage settings that intensify as the voltage is increased.
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase can influence the ionization efficiency and the likelihood of ISF. For example, using methanol/water with ammonium fluoride has been shown to reduce fragmentation compared to acetonitrile/water with formic acid for some compounds.[10] The choice of solvent and additives can affect the charge state and stability of the generated ions.
Troubleshooting Guide
If you suspect in-source fragmentation of this compound, follow this systematic troubleshooting workflow.
Parameter Optimization Tables
The optimal settings are instrument-dependent.[3] Use the following tables as a guide for systematic optimization.
Table 1: Ion Source Parameters to Investigate
| Parameter | Starting Point | Adjustment Direction | Rationale |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Manufacturer's recommendation | Decrease in small increments | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation.[4] |
| Ion Source Temperature | 350-450 °C | Decrease in 25 °C increments | Minimizes thermal degradation of the analyte.[3] |
| Desolvation Gas Temperature | 350-500 °C | Decrease in 25 °C increments | Reduces thermal energy transferred to the ions during desolvation. |
| Nebulizing Gas Flow | Instrument default | Adjust up and down | Optimizes droplet formation and desolvation efficiency.[4] |
| Drying Gas Flow | Instrument default | Adjust up and down | Affects the efficiency of solvent evaporation. |
Table 2: Mobile Phase and Chromatographic Parameters
| Parameter | Typical Condition | Alternative to Consider | Rationale |
| Mobile Phase Solvent | Acetonitrile/Water | Methanol/Water | Methanol can sometimes lead to softer ionization conditions.[10] |
| Mobile Phase Additive | 0.1% Formic Acid | 5 mM Ammonium Fluoride or Ammonium Acetate | Can improve ionization stability and reduce fragmentation for certain analytes.[10] |
| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rate | Can improve ionization efficiency and reduce the amount of energy required for desolvation. |
Experimental Protocols
General Protocol for Method Development and ISF Troubleshooting
-
System Suitability: Begin by infusing a standard solution of this compound (e.g., 100 ng/mL in 50:50 Methanol:Water) directly into the mass spectrometer.
-
Initial Parameter Tuning:
-
Set the ion source temperature and gas flows to moderate, manufacturer-recommended values.
-
Acquire MS1 spectra while ramping the cone voltage (or equivalent parameter) from a low value (e.g., 10 V) to a high value (e.g., 80 V).
-
Identify the voltage at which fragmentation begins to occur and the voltage at which the precursor ion signal is maximized without significant fragmentation.
-
-
Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Perform a similar ramping experiment for the ion source and desolvation gas temperatures to find the lowest temperatures that provide adequate desolvation without causing thermal fragmentation.
-
-
LC-MS/MS Method Evaluation:
-
Incorporate the optimized source parameters into your LC-MS/MS method.
-
Analyze a sample containing this compound.
-
If ISF is still observed, consider modifications to the mobile phase as outlined in Table 2.
-
Re-optimize source parameters after any significant change to the mobile phase.
-
-
Validation: Once ISF is minimized and a stable signal is achieved, proceed with method validation, paying close attention to the reproducibility and accuracy of the internal standard signal across multiple runs.
Visualizing Fragmentation Pathways
The fragmentation of estrogens typically follows characteristic pathways. Understanding these can help in identifying fragment ions originating from in-source fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. In-source fragmentation [jeolusa.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Technical Support Center: Alpha-Estradiol-d2 Stability in Mobile Phase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the mobile phase on the stability of Alpha-Estradiol-d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in LC-MS analysis?
A1: this compound is a deuterated form of Alpha-Estradiol, a weak estrogen and a 5α-reductase inhibitor. In liquid chromatography-mass spectrometry (LC-MS), it is often used as an internal standard for the accurate quantification of endogenous estradiol. The stability of this compound is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, estradiol. Any loss of the internal standard can result in an overestimation of the native analyte concentration.
Q2: What are the primary factors in the mobile phase that can affect the stability of this compound?
A2: Several factors related to the mobile phase composition and storage can influence the stability of this compound:
-
pH: Exposure to strongly acidic or basic conditions can promote degradation of estradiol and its analogs.
-
Mobile Phase Composition: The organic solvent (e.g., acetonitrile, methanol) and the presence of additives can impact stability. While common reversed-phase solvents are generally acceptable, certain additives may accelerate degradation.
-
Temperature: Elevated temperatures, both in the mobile phase reservoir and in the autosampler, can accelerate the rate of degradation.
-
Exposure to Light: Photodegradation can occur, especially with prolonged exposure to UV light. It is advisable to use amber vials or protect the mobile phase and samples from light.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents in the mobile phase can lead to oxidative degradation of the phenolic ring of estradiol.
Q3: What are the typical degradation products of estradiol?
A3: The most common degradation product of estradiol is estrone, formed by the oxidation of the 17-hydroxyl group. Other potential degradation products can be formed through oxidation of the aromatic A-ring, leading to hydroxylated and quinone-type species. Under strongly acidic conditions, dehydration can also occur. A well-developed, stability-indicating HPLC or UHPLC method is necessary to separate this compound from its potential degradants.[1][2]
Q4: Are there any mobile phase additives that can help improve the stability of this compound?
A4: While not always necessary, the addition of antioxidants to the sample diluent or mobile phase can help to mitigate oxidative degradation. Ascorbic acid or propyl gallate have been suggested for stabilizing estrogen solutions. However, it is crucial to assess the compatibility of these additives with the LC-MS system, as they may cause ion suppression. For routine analyses, using freshly prepared mobile phases and samples is a more common and practical approach to ensure stability.
Q5: How long can I expect my this compound to be stable in the autosampler?
A5: The stability of this compound in the autosampler is dependent on the matrix, mobile phase composition, and temperature. One study on the stability of various estrogens in urine samples stored at 4°C showed that the concentration of estradiol changed by less than 1% over a 24-hour period. However, this was in a biological matrix. For solutions prepared in mobile phase, it is best practice to perform a formal autosampler stability study as part of your method validation to determine the acceptable timeframe for your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing peak area of this compound over a sequence of injections. | Analyte degradation in the autosampler. | 1. Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C) to slow down potential degradation. 2. Use Freshly Prepared Solutions: Prepare standards and quality control samples fresh before each analytical run. 3. Limit Exposure: Minimize the time samples spend in the autosampler before injection. 4. Evaluate Solvent/Mobile Phase Effects: Conduct an autosampler stability experiment to assess the stability of this compound in your specific sample diluent and mobile phase over the expected analysis time. |
| Inconsistent peak area ratios of analyte to internal standard. | Differential degradation of the analyte and internal standard. | 1. Investigate Matrix Effects: The sample matrix could be contributing to the degradation of one compound over the other. 2. Assess Mobile Phase Compatibility: Ensure the mobile phase pH and composition are suitable for both the analyte and the internal standard. 3. Check for Contaminants: Contaminants in the mobile phase or from the sample vials could be catalyzing degradation. |
| Appearance of unknown peaks near the this compound peak. | Formation of degradation products. | 1. Perform Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. 2. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or other chromatographic parameters to achieve baseline separation of the parent peak from all degradation products. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase or column degradation. | 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column. For silica-based columns, operation at extreme pH values can lead to column degradation and poor peak shape. 2. Use a Suitable Column: A phenyl-hexyl or a C18 column with high purity silica is often suitable for steroid analysis. 3. Column Wash: Ensure the column is properly washed and regenerated between analytical runs. |
Data on Alpha-Estradiol Stability
Quantitative data on the stability of this compound in various mobile phases is limited in the published literature. The following table summarizes the stability of estradiol in a biological matrix, which can serve as a general indicator. It is highly recommended to perform an in-house stability study for your specific mobile phase and analytical conditions.
| Analyte | Matrix | Storage Condition | Duration | Average Change in Concentration |
| Estradiol | Urine (without ascorbic acid) | 4°C | 24 hours | < 1% decrease |
| Estradiol | Urine (without ascorbic acid) | -80°C | 1 year | No significant change |
Data adapted from a study on the stability of 15 estrogens and estrogen metabolites in urine samples.
Experimental Protocol: Autosampler Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a specific mobile phase composition within the autosampler.
Objective: To determine the stability of this compound in a given mobile phase over a specified period under typical autosampler conditions.
Materials:
-
This compound stock solution
-
Mobile phase to be tested (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Calibrated pipettes and volumetric flasks
-
LC-MS grade solvents and additives
-
Autosampler vials with caps
-
LC-MS system with a temperature-controlled autosampler
Procedure:
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the mobile phase at a concentration that is representative of the concentration used in your analytical method (e.g., the concentration of the internal standard).
-
Prepare at least two concentration levels (e.g., low and high QC levels).
-
Aliquot these solutions into multiple autosampler vials.
-
-
Time Points:
-
Define the time points for analysis. A typical study might include 0, 4, 8, 12, 24, and 48 hours.
-
-
Storage Conditions:
-
Set the autosampler to the temperature that will be used during routine analysis (e.g., 4°C or ambient temperature).
-
Place the prepared vials in the autosampler tray.
-
-
Analysis:
-
At each time point, inject the stability samples in triplicate.
-
The "Time 0" samples should be injected immediately after preparation.
-
A freshly prepared standard solution should also be injected at each time point to account for any instrument variability.
-
-
Data Analysis:
-
Calculate the mean peak area of this compound at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at Time 0.
-
Calculate the percentage of recovery or the percentage of analyte remaining at each time point using the following formula: % Recovery = (Mean Peak Area at Time X / Mean Peak Area at Time 0) * 100
-
The analyte is considered stable if the recovery is within an acceptable range (e.g., 90-110% or 85-115%, depending on the laboratory's standard operating procedures).
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability issues.
Caption: Key factors within the mobile phase that can impact the stability of this compound.
References
Technical Support Center: Analysis of Alpha-Estradiol-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Alpha-Estradiol-d2, a deuterated internal standard for Estradiol, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a stable isotope-labeled (SIL) internal standard for 17α-Estradiol. It is chemically identical to the analyte of interest (17α-Estradiol) but has two deuterium atoms, which increases its molecular weight. In quantitative mass spectrometry, it is added to samples at a known concentration to correct for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement of the endogenous analyte.
Q2: We are observing a peak co-eluting with our this compound internal standard. What are the potential causes?
Co-elution of an interfering substance with your internal standard is a common challenge that can compromise the accuracy of your results. The primary causes include:
-
Isomeric Interferences: The most common interference is from the endogenous analyte itself, 17α-Estradiol, or its stereoisomer, 17β-Estradiol. These compounds are structurally very similar and can be difficult to separate chromatographically.
-
Metabolites: Estradiol is extensively metabolized in the body, leading to a variety of hydroxylated and conjugated metabolites. Some of these metabolites may have similar chromatographic behavior and potentially co-elute.
-
Matrix Components: Complex biological matrices, such as serum or plasma, contain numerous endogenous compounds (e.g., phospholipids, other steroids) that can co-elute with the internal standard and cause ion suppression or enhancement.
-
Isotopic Crosstalk: Naturally occurring isotopes of the unlabeled analyte can contribute to the signal of the deuterated internal standard, particularly with a low number of deuterium labels like d2. This can lead to an artificially high internal standard signal and an underestimation of the analyte concentration.
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to identifying and resolving co-elution problems with this compound.
Problem: Poor peak shape or unexpected shoulder on the this compound peak.
This is often the first indication of a co-eluting interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Verify System Suitability:
-
Inject Analyte and Internal Standard Separately:
-
Action: Inject separate solutions of 17α-Estradiol and this compound.
-
Expected Outcome: Symmetrical peaks for both compounds at their expected retention times. A slight shift in retention time between the deuterated and non-deuterated compounds can occur due to the isotopic effect.[3]
-
If Peaks are Distorted: This could indicate an issue with the standard itself or its interaction with the analytical column.
-
-
Evaluate and Optimize Chromatographic Conditions:
-
Action: If individual standards are satisfactory, the issue is likely co-elution with an interference from the sample matrix. Modify the chromatographic method to improve resolution.
-
Strategies:
-
Change Column Chemistry: Phenyl-Hexyl and Biphenyl columns often provide better selectivity for steroid isomers compared to standard C18 columns due to π-π interactions.[4][5][6][7]
-
Modify Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol) and the percentage of organic modifier. A shallower gradient can improve the separation of closely eluting compounds.[4]
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect on selectivity is compound-specific.[8]
-
-
-
Optimize Sample Preparation:
-
Action: If chromatographic optimization is insufficient, enhance the sample preparation procedure to remove the interfering compounds before LC-MS/MS analysis.
-
Strategies:
-
Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent or modify the wash and elution steps to better separate the analyte from interferences.
-
Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents and pH adjustments to selectively extract the estrogens.
-
-
Problem: Inaccurate quantification and poor reproducibility.
This can be a consequence of unresolved co-elution leading to matrix effects or isotopic crosstalk.
Troubleshooting Workflow:
References
- 1. zefsci.com [zefsci.com]
- 2. myadlm.org [myadlm.org]
- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. welch-us.com [welch-us.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alpha-Estradiol-d2 and 13C-Estradiol Internal Standards for Quantitative Estradiol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estradiol, a potent estrogenic hormone, is critical in numerous fields, from clinical diagnostics to pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The choice of an appropriate internal standard is paramount for achieving reliable and accurate results, primarily to compensate for variability during sample preparation and analysis. This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards for estradiol quantification: Alpha-Estradiol-d2 and 13C-estradiol.
Executive Summary
The selection between a deuterium-labeled and a carbon-13-labeled internal standard is a critical decision in bioanalytical method development. While both this compound and 13C-estradiol can be effectively used for the quantification of estradiol by LC-MS/MS, they possess distinct characteristics that can influence assay performance.
13C-estradiol is generally considered the superior choice due to its higher isotopic stability and perfect co-elution with the unlabeled analyte. This minimizes the risk of differential matrix effects and analytical variability, leading to higher accuracy and precision. The primary drawback of 13C-labeled standards is their typically higher cost and potentially limited commercial availability compared to their deuterated counterparts.[1][2][3]
This compound , a deuterium-labeled internal standard, offers a more cost-effective alternative. However, it is crucial to be aware of the potential for chromatographic separation from the native analyte (isotopic effect) and the theoretical possibility of back-exchange of deuterium atoms, although the latter is less of a concern with labels on aromatic rings.[4] These factors can, in some cases, lead to variability in compensating for matrix effects.
Ultimately, the choice depends on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For regulated bioanalysis and the development of high-precision reference methods, the investment in 13C-estradiol is often justified.
Performance Data: A Comparative Overview
Disclaimer: The data presented below is collated from different sources and should be interpreted with caution, as experimental conditions, instrumentation, and matrices vary between studies.
Table 1: Quantitative Performance Using Deuterium-Labeled Estradiol Internal Standards
| Internal Standard | Matrix | LLOQ (pg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Estradiol-d5 | Human Plasma | - | - | - | 94.1 - 100 | [5] |
| 17β-Estradiol-d3 | Bovine Serum | 40 | - | - | 86.3 - 93.2 | [6] |
| Estradiol-d4 | Serum | - | - | - | - | [7] |
Table 2: Quantitative Performance Using 13C-Labeled Estradiol Internal Standards
| Internal Standard | Matrix | LLOQ (pg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| 13C3-Estradiol | Serum | 0.16 | < 9.0 | < 9.0 | Traceable to BCR576 | [8] |
| 13C4-Estradiol | Patient Serum | - | - | - | - | |
| Carbon 13 labeled estradiol | Serum | - | - | - | - | [9] |
Key Performance Differences: A Theoretical and Practical Comparison
| Feature | This compound (Deuterium-Labeled) | 13C-Estradiol (Carbon-13-Labeled) | Rationale & Implications for Estradiol Analysis |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to unlabeled estradiol. | Co-elutes perfectly with unlabeled estradiol. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time with a deuterated standard can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, potentially compromising accuracy.[4] |
| Isotopic Stability | Generally stable, especially with labels on the aromatic ring. However, there is a theoretical, albeit low, risk of back-exchange (D for H) under certain conditions. | Highly stable and not prone to exchange under typical analytical conditions.[1][3] | The high stability of the 13C label ensures the integrity of the internal standard throughout sample storage and processing, contributing to long-term assay robustness. |
| Matrix Effect Compensation | Generally effective, but can be compromised if there is a significant chromatographic shift from the analyte. | Considered the gold standard for matrix effect compensation due to identical physicochemical properties and co-elution with the analyte. | For complex biological matrices where significant matrix effects are expected, 13C-estradiol is more likely to provide accurate and precise quantification.[1] |
| Cost & Availability | Generally less expensive and more widely available.[2] | Typically more expensive and may have more limited availability.[1][3] | The higher cost of 13C-labeled standards can be a significant factor, especially for high-throughput laboratories. However, this may be offset by reduced method development time and improved data quality.[3] |
| Synthesis | Often synthetically more straightforward to introduce deuterium atoms. | The synthesis of 13C-labeled compounds can be more complex. | The relative ease of synthesis for deuterated compounds contributes to their lower cost and wider availability. |
Experimental Protocols
Below are representative experimental protocols for the quantification of estradiol in biological matrices using a stable isotope-labeled internal standard. These protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Estradiol Quantification in Human Serum using Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol is a composite based on methodologies described in the literature.[7][8][10]
1. Materials and Reagents:
-
Human serum samples, calibrators, and quality control (QC) samples.
-
This compound or 13C-estradiol internal standard (IS) working solution.
-
Methyl tert-butyl ether (MTBE), HPLC grade.
-
Methanol, LC-MS grade.
-
Water, LC-MS grade.
-
Ammonium fluoride or formic acid (for mobile phase modification).
-
Reconstitution solution (e.g., 50% methanol in water).
2. Sample Preparation:
-
To 200 µL of serum sample, calibrator, or QC, add 50 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex mix vigorously for 1 minute to extract the analytes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
Freeze the aqueous (lower) layer by placing the samples in a freezer at -80°C for at least 30 minutes.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, <2 µm).
-
Mobile Phase A: Water with 0.2 mM ammonium fluoride or 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.2 mM ammonium fluoride or 0.1% formic acid.
-
Gradient: A gradient elution optimized to separate estradiol from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 50 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both estradiol and the internal standard.
Visualizations
Estradiol Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. medpace.com [medpace.com]
- 6. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Alpha-Estradiol-d2 with Other Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estradiol is critical in numerous fields, from clinical diagnostics to pharmaceutical research. The use of a stable isotope-labeled internal standard, such as Alpha-Estradiol-d2, is a cornerstone of modern analytical methods, particularly in mass spectrometry, to ensure the highest accuracy and precision. This guide provides an objective comparison of the performance of analytical methods utilizing this compound against other common techniques for estradiol measurement. The information herein is supported by a synthesis of experimental data from various studies to aid in method selection and validation.
Data Presentation: Quantitative Performance Comparison
The choice of an analytical method for estradiol quantification depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the typical performance characteristics of the most common analytical platforms. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard like this compound is presented as the benchmark for high-accuracy quantification.
| Performance Metric | LC-MS/MS with this compound (or other deuterated estradiol) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (e.g., ELISA, RIA) |
| Limit of Quantification (LOQ) | 0.16 - 2.5 pg/mL[1][2] | ~2.5 pg/mL[1] | 2.2 - 20 pg/mL[3][4] |
| Accuracy (% Bias) | < 10% | Variable, can be high | 6% to 74% (can show significant bias)[4][5] |
| Precision (%RSD or %CV) | < 9.0% (Intra- and Inter-day)[2] | < 15% | < 20%[3][4] |
| Specificity | High (distinguishes between isomers and metabolites) | High | Variable (prone to cross-reactivity with structurally similar steroids)[4][5][6] |
| Throughput | Moderate | Low to Moderate | High[4] |
| Cost per Sample | High | High | Low[4] |
Key Takeaway: LC-MS/MS coupled with a deuterated internal standard like this compound generally offers superior sensitivity, accuracy, and specificity compared to GC-MS and immunoassays.[4][7] This makes it the gold standard for research and clinical applications that demand the highest level of precision and reliability.[6] Immunoassays, while offering high throughput and lower cost, can be susceptible to a lack of specificity, which may lead to inaccurate results, especially at low estradiol concentrations.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the main techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
This method relies on the chromatographic separation of the analyte followed by mass-based detection and quantification relative to the co-eluting deuterated internal standard.
1. Sample Preparation (Human Plasma/Serum):
-
Spiking: To 200 µL of plasma or serum, add a known concentration of this compound solution as the internal standard.
-
Extraction: Perform liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.
-
Derivatization (Optional but common for enhancing sensitivity): The extracted and dried sample can be derivatized, for example, with dansyl chloride to improve ionization efficiency.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.[2][8]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is common for estradiol analysis.
-
MRM Transitions: Specific precursor and product ions for both estradiol and this compound are monitored. For example, for a d4-estradiol, a transition of m/z 542 > 478 might be monitored.[1]
3. Data Analysis:
-
The concentration of estradiol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of estradiol and a constant concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, though it typically requires derivatization to improve the volatility and thermal stability of the analytes.
1. Sample Preparation:
-
Extraction: Similar to LC-MS/MS, extraction from the biological matrix is required.
-
Derivatization: This is a critical step. A common approach involves a two-step derivatization: first with pentafluorobenzoyl chloride for the aromatic hydroxyl group, followed by a silylating agent like MSTFA for the alkyl hydroxyl group.[1] Another option is forming a mixed silyl ether-perfluoroacyl ester derivative.[9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5).
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium or Nitrogen.
-
Mass Spectrometer: Can be a single quadrupole or a triple quadrupole for MS/MS.
-
Ionization: Negative Chemical Ionization (NCI) is often employed to achieve high sensitivity.[1][10]
3. Data Analysis:
-
Quantification is based on the peak area of the selected ions for the derivatized estradiol, often in comparison to a deuterated internal standard that has undergone the same derivatization process.
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method based on the principle of competitive binding.
1. Assay Procedure (Competitive ELISA):
-
Coating: Microplate wells are pre-coated with an antibody specific to estradiol.
-
Sample/Standard Addition: A known volume of the sample or standard solution is added to the wells.
-
Competitive Binding: A fixed amount of enzyme-conjugated estradiol (e.g., HRP-estradiol) is added. The sample/standard estradiol and the enzyme-conjugated estradiol compete for the limited antibody binding sites.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the enzyme on the bound conjugate to produce a color.
-
Stopping Reaction: The enzyme-substrate reaction is stopped with a stop solution.
-
Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of estradiol in the sample.[11][12][13]
2. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of estradiol in the samples is then interpolated from this standard curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the cross-validation of analytical methods for estradiol.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Performance of direct estradiol immunoassays with human male serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High sensitivity method validated to quantify estradiol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispec.co.th [scispec.co.th]
- 11. medimabs.com [medimabs.com]
- 12. raybiotech.com [raybiotech.com]
- 13. demeditec.com [demeditec.com]
Navigating the Nuances of Estradiol Quantification: A Comparative Guide to Alpha-Estradiol-d2 Based Assays and Immunoassays
For researchers, scientists, and drug development professionals, the accurate and precise measurement of estradiol is paramount for robust study outcomes. This guide provides an objective comparison of the performance of Alpha-Estradiol-d2 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays against traditional immunoassay methods, supported by experimental data and detailed methodologies.
The quantification of estradiol, a key female sex hormone, plays a critical role in a multitude of research and clinical applications, from endocrinology and fertility studies to the development of novel therapeutics. The choice of analytical method can significantly impact the reliability of these measurements. While immunoassays have been a mainstay for their convenience, LC-MS/MS methods, particularly those utilizing deuterated internal standards like this compound, have emerged as the gold standard due to their superior analytical performance.[1][2][3]
Performance Comparison: LC-MS/MS vs. Immunoassay
The fundamental difference between these two techniques lies in their measurement principles. Immunoassays rely on the binding of antibodies to estradiol, which can be susceptible to cross-reactivity with other structurally similar steroids, leading to potential overestimation.[4][5] In contrast, LC-MS/MS separates estradiol from other matrix components before detecting it based on its unique mass-to-charge ratio, offering a much higher degree of specificity.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS as it co-elutes with the analyte and helps to correct for variations in sample preparation and instrument response, thereby enhancing accuracy and precision.[6][7]
Accuracy and Precision at a Glance
The following tables summarize the key performance characteristics of LC-MS/MS assays utilizing deuterated internal standards compared to various immunoassay methods.
| Performance Metric | LC-MS/MS with Deuterated Internal Standard (e.g., this compound) | Immunoassays (e.g., RIA, ELISA, CLIA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Competitive or sandwich immunoassay based on antigen-antibody recognition.[8] |
| Specificity | High, due to separation and specific mass detection.[1][4] | Variable, prone to cross-reactivity with other steroids and metabolites.[5][9] |
| Sensitivity (Lower Limit of Quantification) | Typically in the low pg/mL range (e.g., 0.5 - 5 pg/mL).[10][11] | Often limited, with LOQs ranging from 10 to 100 pg/mL.[3][9] |
| Accuracy (Bias) | Generally low bias, with good agreement with reference methods.[12][13] | Can exhibit significant positive bias, especially at low concentrations.[4][14][15] |
| Precision (Coefficient of Variation - CV%) | Typically low, with intra- and inter-assay CVs often below 10-15%.[12][16][17] | Can be higher, particularly at low concentrations, with CVs sometimes exceeding 20%.[9] |
Table 1: General Performance Comparison of Estradiol Assays.
| Assay Type | Concentration Range | Bias (%) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | 0.2 - 10311.6 pmol/L | Within 15% | 3.0 - 10.1 | Not Specified | [12][16] |
| LC-MS/MS | 2 - 1000 pg/mL | Acceptable | <10% (Between-run) | <10% (Between-run) | [17] |
| LC-MS/MS | 3.0 - 820.0 pg/mL | Not Specified | <15% | <15% | [11] |
| Immunoassay (General) | Low Concentrations | High Positive Bias | 7.5 - 28.4 | Not Specified | [9] |
| Immunoassay (vs. LC-MS/MS) | <150 pmol/L | Overestimation | Not Specified | Not Specified | [4] |
| Immunoassay (vs. GC/MS) | Variable | Inconsistent | <10% to inadequate | Not Specified | [9] |
Table 2: Reported Accuracy and Precision Data for Estradiol Assays.
Experimental Methodologies
LC-MS/MS Assay using this compound
A typical workflow for an LC-MS/MS assay for estradiol quantification involves the following steps:
-
Sample Preparation: Serum or plasma samples are first treated to precipitate proteins. This is followed by a liquid-liquid extraction step (e.g., using hexane:ethyl acetate) to isolate the steroids.[17] The deuterated internal standard, this compound, is added at the beginning of this process to account for any losses during extraction.
-
Derivatization (Optional but common for enhancing sensitivity): The extracted estradiol can be derivatized, for example, with dansyl chloride, to improve its ionization efficiency in the mass spectrometer.[17]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A C18 reverse-phase column is commonly used to separate estradiol from other compounds based on its hydrophobicity. A gradient elution with solvents like methanol or acetonitrile and water is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The estradiol and this compound molecules are ionized (e.g., by electrospray ionization - ESI) and then fragmented. Specific parent and daughter ion transitions are monitored for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration of estradiol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of estradiol.
Figure 1: Typical workflow of an LC-MS/MS assay for estradiol.
Immunoassay (General Protocol)
Immunoassays for estradiol, such as ELISA, generally follow these steps:
-
Coating: Microplate wells are coated with an antibody specific to estradiol.
-
Sample/Standard Addition: Samples, standards, and controls are added to the wells.
-
Competitive Binding: A known amount of enzyme-labeled estradiol is added. This competes with the estradiol in the sample for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The concentration of estradiol is inversely proportional to the color intensity.
Figure 2: Comparison of LC-MS/MS and Immunoassay principles.
Conclusion: Making an Informed Choice
For applications demanding high accuracy, specificity, and sensitivity, particularly when measuring low concentrations of estradiol, LC-MS/MS assays utilizing a deuterated internal standard like this compound are unequivocally the superior choice.[1][18][19] The initial investment in instrumentation and method development is offset by the generation of highly reliable and reproducible data.
Immunoassays, while offering advantages in terms of cost, throughput, and ease of use, may not be suitable for all research and clinical settings due to their inherent limitations in specificity and accuracy, especially at the lower end of the physiological range.[4][9] Researchers must carefully consider the requirements of their studies when selecting an appropriate assay for estradiol quantification to ensure the validity and integrity of their findings.
References
- 1. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Sensitivity Micro LC-MS/MS Assay for Serum Estradiol without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myadlm.org [myadlm.org]
- 15. Accuracy-based proficiency testing for estradiol measurements [pubmed.ncbi.nlm.nih.gov]
- 16. analytical-performance-evaluation-for-estradiol-using-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 17. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. documents.cap.org [documents.cap.org]
Comparative Analysis of Alpha-Estradiol Quantification Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise quantification of hormones like estradiol is paramount. This guide provides an objective comparison of the linearity and range of common analytical methods for the quantification of estradiol, with a focus on methods utilizing Alpha-Estradiol-d2 as an internal standard. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is contrasted with Enzyme-Linked Immunosorbent Assay (ELISA) kits, supported by experimental data and detailed protocols.
Quantitative Performance: Linearity and Range
The ability of an assay to provide results that are directly proportional to the concentration of the analyte in the sample is determined by its linearity. The range of an assay is the interval between the upper and lower concentrations of the analyte that can be reliably determined with acceptable precision and accuracy.
| Method | Analyte | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) |
| LC-MS/MS | Estradiol | 17β-Estradiol-d2 | 5–800 pg/mL | 0.5 pg/mL[1][2][3] | >0.999[4] |
| Ultrasensitive LC-MS/MS | Estradiol (E2) & Estrone (E1) | ¹³C₃-E2 & ¹³C₃-E1 | E2: 0.57-224.00 pmol/L, E1: 0.29-234.00 pmol/L | E2: 0.6 pmol/L (0.16 pg/mL), E1: 0.3 pmol/L (0.07 pg/mL)[5] | Not explicitly stated |
| Derivatization-free LC-MS/MS | Estradiol | Deuterated internal standards | 0.2-10311.6 pmol/L | 7.5 pmol/L[6] | Not explicitly stated |
| Estradiol ELISA Kit (Competitive) | Estradiol | Not Applicable | 12.5-800 pg/mL[7][8] | 7.5 pg/mL[7][8] | Not Applicable |
| Estradiol ELISA Kit (Competitive) | Estradiol | Not Applicable | 0.61-10,000 pg/ml[9] | 6 pg/mL[9] | Not Applicable |
| Estradiol ELISA Kit (Sandwich) | Estradiol | Not Applicable | 25-2000 pg/mL[10] | 10.6 pg/mL[10] | Not Applicable |
| Estradiol Parameter Assay Kit | Estradiol | Not Applicable | 12.3 - 3,000 pg/mL | 12.1 pg/mL | Not Applicable |
Note: this compound is a common deuterated internal standard used for the quantification of 17β-Estradiol.[11] The performance metrics for LC-MS/MS methods often reflect the quantification of the target analyte (Estradiol) using this internal standard.
Methodology Comparison
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity, particularly at low concentrations.[12][13] Immunoassays, while often easier to use and offering high throughput, can suffer from a lack of specificity due to cross-reactivity with structurally similar compounds, leading to an overestimation of estradiol levels, especially in the low concentration range.[12][14][15]
Studies comparing LC-MS/MS and immunoassays have shown poor correlation at lower estradiol concentrations.[12][16] For instance, one study found a non-linear relationship (R²=0.54) between an immunoassay and LC-MS/MS for estradiol concentrations below 150 pmol/L, whereas a linear relationship (R²=0.96) was observed for concentrations above 150 pmol/L.[12] This highlights the superiority of LC-MS/MS for applications requiring high accuracy and reliability, such as in clinical research for postmenopausal women, men, and children where estradiol levels are typically low.[2][3]
Experimental Protocols
The use of a deuterated internal standard like this compound is crucial in LC-MS/MS to correct for matrix effects and variations during sample preparation and injection.
-
Sample Preparation:
-
Serum or plasma samples are spiked with a known concentration of this compound internal standard.[4][5]
-
Proteins are precipitated using a solvent like acetonitrile.[17]
-
The supernatant is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.[5][18] Supported liquid extraction (SLE) is also an efficient method.[13]
-
The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[5]
-
In some methods, derivatization is employed to enhance ionization efficiency and sensitivity, although derivatization-free methods are also prevalent.[1][2][6]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization is typically achieved using atmospheric pressure photoionization (APPI) or electrospray ionization (ESI).[5][19]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both endogenous estradiol and the this compound internal standard.
-
Caption: Workflow for Estradiol Quantification using LC-MS/MS.
-
Plate Preparation: A microtiter plate is pre-coated with estradiol antigen.[7]
-
Competitive Binding:
-
Standards and unknown samples are added to the wells.
-
A fixed amount of biotinylated anti-estradiol antibody is added. During incubation, the estradiol in the sample competes with the estradiol coated on the plate for binding to the antibody.[7]
-
-
Washing: The plate is washed to remove unbound antibody and other components.[7]
-
Enzyme Conjugate Addition: An HRP-streptavidin conjugate is added, which binds to the biotinylated antibody that is bound to the plate.[7][8]
-
Washing: A second wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A TMB substrate solution is added, which is converted by the HRP enzyme into a colored product.[7][8]
-
Stopping the Reaction: An acid stop solution is added to change the color and stop the reaction.[7]
-
Detection: The absorbance of the colored product is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of estradiol in the sample.[7][8]
Caption: Workflow for Competitive ELISA for Estradiol Quantification.
Conclusion
For the quantification of Alpha-Estradiol, particularly at low physiological concentrations, LC-MS/MS methods utilizing this compound as an internal standard offer superior linearity, sensitivity, and specificity compared to immunoassays. While ELISA kits provide a simpler and higher throughput option, they are more susceptible to inaccuracies at low concentrations due to potential cross-reactivity. The choice of method should be guided by the specific requirements of the research, with LC-MS/MS being the recommended approach for studies demanding high precision and accuracy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. libcatalog.usc.edu [libcatalog.usc.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol ELISA Kit (A74770) [antibodies.com]
- 8. E2(Estradiol) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Human Estradiol E2 ELISA Kit (KAQ0622) - Invitrogen [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. analytical-performance-evaluation-for-estradiol-using-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 14. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Ultrasensitive Quantification of Estradiol Using Isotope-Labeled Internal Standards
In the landscape of endocrine research and clinical diagnostics, the precise measurement of estradiol (E2) at picogram-per-milliliter levels is paramount. This guide provides a comprehensive comparison of the analytical performance of various isotope-labeled internal standards for estradiol quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the utility of deuterated standards like Alpha-Estradiol-d2. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive bioanalytical methods.
Performance Comparison: Limit of Detection and Quantification
The selection of an appropriate internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of LC-MS/MS assays. While various isotopically labeled forms of estradiol are commercially available, their performance in achieving the lowest limits of detection (LOD) and quantification (LOQ) can vary depending on the analytical method. The following table summarizes the reported LOD and LOQ values for estradiol using different internal standards and methodologies.
| Internal Standard | Method Highlights | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Sample Matrix |
| Various Isotope-Labeled IS | Derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) | 0.25[1][2] | 0.50[1][3][4] | Human Serum |
| Isotope-Labeled IS | Liquid-Liquid Extraction, LC-MS/MS | Not Specified | 0.16[5] | Serum |
| Not Specified | Derivatization-free LC-MS/MS | Not Specified | 2.0[6][7] | Human Plasma |
| 17β-Estradiol-D5 | Derivatization-free LC-MS/MS | Not Specified | 2.0[7] | Serum |
| ¹³C₄-Estradiol | Solid Phase Extraction (SPE), LC-MS/MS | Not Specified | Not Specified (Used as IS) | Serum |
| Various Isotope-Labeled IS | General LC-MS/MS | Not Specified | 0.5 - 5.0[8][9] | Biological Matrices |
| Not Specified | Derivatization-free LC-MS/MS | 2.8 pmol/L | 7.5 pmol/L | Serum |
| Not Specified | Derivatization-free HPLC-MS/MS | Not Specified | 5.0[10] | Serum |
Note: The performance of an internal standard is intrinsically linked to the entire analytical method. Direct comparison of LOD/LOQ values across different studies should be interpreted with consideration of the variations in instrumentation, sample preparation, and derivatization strategies.
Experimental Methodologies
The successful quantification of estradiol at low concentrations relies on a meticulously optimized experimental protocol. Below are representative methodologies employed in sensitive LC-MS/MS assays for estradiol.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract estradiol and the internal standard from the biological matrix and reduce matrix interference.
-
Protocol:
-
To 200 µL of serum or plasma, add a known amount of the internal standard solution (e.g., this compound).
-
Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.[10]
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the analytes to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[11]
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To provide a more selective extraction and cleanup of the sample compared to LLE.
-
Protocol:
-
Pre-condition an SPE cartridge with methanol followed by water.
-
Load the serum or plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute estradiol and the internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
3. Chemical Derivatization (Optional but often necessary for high sensitivity)
-
Objective: To enhance the ionization efficiency of estradiol and improve sensitivity.
-
Protocol:
-
To the dried sample extract, add a derivatizing reagent such as 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS).[12][3][4]
-
Incubate the reaction mixture under optimized temperature and time conditions.
-
The reaction can often be directly injected into the LC-MS/MS system without further purification.[12][3]
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium fluoride or ammonium hydroxide is typically employed.[5][11]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.[5][11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is frequently used for underivatized estradiol, while atmospheric pressure photoionization (APPI) can offer high sensitivity for derivatized forms.[12][3][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both estradiol and the internal standard are monitored. For example, for underivatized estradiol, transitions such as m/z 271.0 > 143.1 and 271.0 > 145.1 are monitored.[10]
-
Workflow for Estradiol Quantification
The following diagram illustrates the typical workflow for the quantification of estradiol in biological samples using an internal standard and LC-MS/MS.
Considerations for Internal Standard Selection
While deuterated standards such as this compound are widely used due to their cost-effectiveness, it is important to consider potential drawbacks. Deuterium labels can sometimes lead to slight chromatographic shifts relative to the unlabeled analyte and, in rare cases, may be susceptible to back-exchange.[8] Carbon-13 (¹³C) labeled internal standards are considered the "gold standard" as they exhibit nearly identical chromatographic behavior to the analyte and are not prone to exchange, offering potentially higher accuracy.[8] However, they are typically more expensive. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of sensitivity and the available budget.
References
- 1. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. libcatalog.usc.edu [libcatalog.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Analysis of Estradiol (Underivatized) from Patient Serum on Titan C18, 5 cm Column application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data submitted to regulatory authorities is reliable, accurate, and reproducible. The U.S. Food and Drug Administration (FDA), along with other international regulatory bodies, has harmonized its recommendations under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6] This guide provides a comprehensive overview of these guidelines, with a specific focus on the critical role of internal standards in ensuring assay performance.
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[7] Its primary purpose is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[8] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended, particularly for mass spectrometry-based methods, as it closely mimics the behavior of the analyte.[8][9]
Core Principles of Bioanalytical Method Validation
The fundamental objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[2][4][6] This involves a thorough assessment of the method's performance characteristics.
Quantitative Data Summary: Acceptance Criteria
The following tables summarize the key validation parameters and their acceptance criteria for chromatographic methods as specified in the ICH M10 guideline.
Table 1: Calibration Curve and Range
| Parameter | Acceptance Criteria |
| Calibration Standards | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[9][10] |
| Regression Model | The simplest appropriate model should be used. The back-calculated concentrations of the calibration standards are used to assess the goodness of fit. |
| LLOQ | The lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of the blank sample. |
| ULOQ | The highest standard on the calibration curve. |
Table 2: Accuracy and Precision
| Parameter | QC Levels | Acceptance Criteria |
| Within-Run Accuracy | LLOQ, Low, Medium, High | The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).[11] |
| Within-Run Precision | LLOQ, Low, Medium, High | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[11] |
| Between-Run Accuracy | LLOQ, Low, Medium, High | The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Between-Run Precision | LLOQ, Low, Medium, High | The CV should not exceed 15% (20% at the LLOQ).[11] |
Table 3: Selectivity, Specificity, and Matrix Effect
| Parameter | Acceptance Criteria |
| Selectivity & Specificity | In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[9] |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and internal standard should be evaluated. The CV of the IS-normalized matrix factor should not be greater than 15%. |
Table 4: Stability
| Parameter | Acceptance Criteria |
| Analyte Stability | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[9] |
| (Bench-top, Freeze-thaw, Long-term) | |
| Stock Solution Stability | The response of the aged solution should be within a predefined limit of the response of a freshly prepared solution. |
Table 5: Dilution Integrity
| Parameter | Acceptance Criteria |
| Dilution Integrity | To demonstrate that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. The accuracy and precision of the diluted QCs should be within ±15%.[9] |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.[9]
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the SIL-IS in an appropriate organic solvent.
-
Prepare working solutions for calibration standards and quality controls by diluting the analyte stock solution.
-
Prepare a working solution of the SIL-IS.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix with the appropriate analyte working solutions to prepare a series of calibration standards (at least 6 non-zero levels) and QC samples (at least four levels: LLOQ, low, medium, and high).
3. Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of each standard, QC, and study sample, add the SIL-IS working solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube or plate for analysis.
4. LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Develop a chromatographic method to separate the analyte and SIL-IS from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS.
5. Data Processing:
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentrations of the QC samples and study samples from the calibration curve.
6. Validation Experiments:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and SIL-IS.
-
Calibration Curve: Generate a calibration curve in each analytical run.
-
Accuracy and Precision: Analyze at least five replicates of the QC samples at four concentration levels in at least three separate analytical runs.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Stability:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze low and high QC samples after being left at room temperature for a defined period.
-
Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature for a defined period.[9]
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions under their storage conditions.[9]
-
-
Dilution Integrity: Prepare a QC sample at a concentration above the ULOQ. Dilute this sample with blank matrix to bring the concentration within the calibration range. Analyze at least five replicates of the diluted QC sample.[9]
Visualizing the Process
Diagrams can effectively illustrate complex processes. The following diagrams depict the workflow of bioanalytical method validation and the role of an internal standard.
References
- 1. FDA ICH M10 Bioanalytical Method Validation And Study Sample Analysis • FyoniBio [fyonibio.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Steroid Hormone Assay Validation: A Comparative Look at CLSI Guidelines
The accurate quantification of steroid hormones is critical for clinical diagnostics, endocrinology research, and pharmaceutical development. Given the structural similarity among steroids, achieving high specificity and precision is a significant analytical challenge. The Clinical and Laboratory Standards Institute (CLSI) provides a framework of guidelines to ensure that assays for these hormones are robust, reliable, and fit for purpose. This guide compares common methodologies for steroid hormone analysis, referencing key CLSI performance metrics and providing example data to inform researchers and drug development professionals.
Core CLSI Guidelines for Assay Validation
Validation of a quantitative steroid hormone assay involves a series of experiments to characterize its performance. Several CLSI documents are central to this process:
-
C62-A: Provides specific guidance for the development and verification of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, which are increasingly considered the gold standard for steroid analysis due to their high specificity.[1][2][3][4]
-
EP05-A3: Details protocols for evaluating the precision of quantitative measurement procedures, outlining experiments to determine repeatability and within-laboratory precision.[5][6][7][8][9]
-
EP17-A2: Offers guidance on evaluating the detection capability of an assay, including establishing the Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ).[10][11][12]
-
Other relevant guidelines include EP06 (Linearity), EP07 (Interference Testing), and EP09 (Method Comparison and Bias).[12]
The validation process ensures that an assay is accurate, precise, and specific for its intended use.
Caption: A typical workflow for steroid hormone assay validation based on key CLSI performance evaluation guidelines.
Comparison of Assay Methodologies: Immunoassay vs. LC-MS/MS
Immunoassays and LC-MS/MS are the two predominant technologies for steroid hormone quantification. While immunoassays are widely used due to their high throughput and ease of use, they can suffer from a lack of specificity.[13][14][15] LC-MS/MS offers superior specificity and sensitivity, particularly at low concentrations, which is crucial for certain populations like pediatrics.[13][16]
The following tables summarize typical performance data for testosterone analysis, illustrating the differences between a representative automated immunoassay and a validated LC-MS/MS method.
Table 1: Comparison of Precision (Based on CLSI EP05-A3 protocols)
| Parameter | Immunoassay | LC-MS/MS | CLSI Guideline Goal |
| Intra-Assay Precision (%CV) | |||
| Low Concentration (~50 ng/dL) | < 10% | < 8% | Method Dependent; lower is better |
| Mid Concentration (~250 ng/dL) | < 8% | < 5% | Method Dependent; lower is better |
| High Concentration (~750 ng/dL) | < 8% | < 5% | Method Dependent; lower is better |
| Inter-Assay Precision (%CV) | |||
| Low Concentration (~50 ng/dL) | < 15% | < 10% | Method Dependent; lower is better |
| Mid Concentration (~250 ng/dL) | < 12% | < 8% | Method Dependent; lower is better |
| High Concentration (~750 ng/dL) | < 12% | < 8% | Method Dependent; lower is better |
%CV = Coefficient of Variation. Data synthesized from multiple validation studies.[14][17]
Table 2: Comparison of Sensitivity and Accuracy (Based on CLSI EP17-A2 and EP09 protocols)
| Parameter | Immunoassay | LC-MS/MS | CLSI Guideline Goal |
| Limit of Quantitation (LoQ) | 10 - 50 ng/dL | 1 - 5 ng/dL | Fit for clinical/research purpose |
| Accuracy (Bias vs. Ref. Method) | -30% to +80% (esp. at low conc.) | < ±10% | As close to 0% as possible |
| Recovery (Spiked Samples) | 80 - 120% | 90 - 110% | Typically 85-115%[18] |
Data synthesized from multiple validation and comparison studies.[16][19][20][21]
The superior performance of LC-MS/MS, particularly regarding bias and sensitivity, is evident from these comparisons. Immunoassay bias can be significant, with some studies showing deviations of over 40% from reference methods, especially for structurally similar steroids.[16][22]
The Challenge of Specificity in Steroid Analysis
Specificity is arguably the most critical parameter for steroid hormone assays due to the existence of numerous structurally related endogenous steroids and metabolites. A lack of specificity can lead to clinically misleading results.
References
- 1. [PDF] CLSI C62-A: A New Standard for Clinical Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. C62 | Liquid Chromatography-Mass Spectrometry Methods [clsi.org]
- 5. CLSI EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures - The ANSI Blog [blog.ansi.org]
- 6. EP05 | Evaluation of Precision of Quantitative Measurement Procedures [clsi.org]
- 7. CLSI Released an Updated Standard on Evaluation of Precision of Quantitative Measurement Procedures [labbulletin.com]
- 8. mdcpp.com [mdcpp.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. EP17 | Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures [clsi.org]
- 11. img.antpedia.com [img.antpedia.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 16. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brasilapoio.com.br [brasilapoio.com.br]
- 20. Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Estrogen Analysis: A Focus on Alpha-Estradiol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogens, particularly 17β-estradiol, is critical in numerous fields, from clinical diagnostics to pharmaceutical research. Given the low physiological concentrations of estradiol and the potential for matrix interference, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its measurement. The use of a stable isotope-labeled internal standard is paramount for achieving the necessary accuracy and precision. This guide provides a comparative overview of methods for estrogen analysis, with a special focus on the utility of Alpha-Estradiol-d2 and other deuterated analogs as internal standards.
While a formal, multi-site inter-laboratory comparison study specifically evaluating this compound was not found in the public domain, this guide synthesizes data from various independent studies to offer insights into its performance relative to other commonly used internal standards. The data presented herein is collated from peer-reviewed research and application notes to provide a comprehensive resource for laboratories seeking to establish or refine their estrogen analysis protocols.
Performance Comparison of Estradiol Quantification Methods
The selection of an appropriate internal standard is crucial for correcting for variability in sample preparation and instrument response. Deuterated standards, such as Estradiol-d2, -d3, -d4, and -d5, are often employed. The following table summarizes the performance characteristics of various LC-MS/MS methods for estradiol quantification, highlighting the internal standard used.
| Performance Metric | Value | Internal Standard | Matrix | Source |
| Limit of Quantification (LOQ) | 5 pg/mL | Estradiol-d5 | Serum | [1] |
| 7.5 pmol/L (~2.04 pg/mL) | Not Specified | Serum | [2] | |
| 1 fmol on-column | Not Specified | Serum/Tissue | [3] | |
| Limit of Detection (LOD) | 2.0 pg/mL | Deuterium-labeled IS | Serum | [4] |
| 2.8 pmol/L (~0.76 pg/mL) | Not Specified | Serum | [2] | |
| Intra-day Precision (CV%) | <6.5% | Deuterium-labeled IS | Serum | [4] |
| 3.0-10.1% | Not Specified | Serum | [2] | |
| Inter-day Precision (CV%) | 4.5% to 9.5% | Deuterium-labeled IS | Serum | [4] |
| Recovery | 88% to 108% | Deuterium-labeled IS | Serum | [4] |
| 96.8% (at 200 µg/L) | None (αE2 study) | Sperm Capacitation Medium | [5] | |
| 98.5% (at 20 µg/L) | None (αE2 study) | Sperm Capacitation Medium | [5] | |
| 91.3% (at 2 µg/L) | None (αE2 study) | Sperm Capacitation Medium | [5] |
Note: The performance metrics can be influenced by the specific instrumentation, sample preparation protocol, and the nature of the biological matrix. Direct comparison of values from different studies should be made with caution.
Experimental Methodologies
The following protocols are representative of the methods used for the quantification of estradiol in biological matrices using a deuterated internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate estrogens from the serum matrix and minimize interference.
-
Protocol:
-
To a 200 µL serum sample, add 50 µL of the internal standard solution (e.g., this compound in methanol).
-
Vortex the sample to ensure thorough mixing.
-
Add 1 mL of an organic solvent mixture, such as hexane:ethyl acetate.[1]
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Freeze the aqueous layer at -80°C for 15 minutes to aid in phase separation.[1]
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 35-50°C.[1][6]
-
Reconstitute the dried extract in a suitable solvent (e.g., 150 µL of methanol:water, 1:1, v/v) for LC-MS/MS analysis.[1]
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate estradiol from other compounds and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly employed.[7]
-
Mobile Phase: A gradient elution using a combination of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonia or triethylamine to enhance ionization, is typical.[8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is frequently used for underivatized estradiol.[4][8] Atmospheric pressure photoionization (APPI) has also been shown to be effective.[3]
-
MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (estradiol) and the internal standard (e.g., this compound).
-
Workflow and Pathway Visualizations
The following diagrams illustrate the typical experimental workflow for estrogen analysis and a simplified representation of the estrogen signaling pathway.
Caption: Experimental workflow for estradiol analysis using LC-MS/MS.
Caption: Simplified estrogen signaling pathway.
Discussion and Conclusion
The accurate measurement of estradiol is essential, and the use of a deuterated internal standard like this compound is a cornerstone of reliable LC-MS/MS-based quantification. The data presented in this guide, though collated from various sources, demonstrates that low pg/mL limits of quantification can be achieved with high precision and accuracy.
Inter-laboratory variability remains a significant challenge in estrogen analysis.[9] Differences in results can arise from variations in calibration standards, sample preparation techniques, chromatographic conditions, and mass spectrometer settings. To mitigate this, laboratories should:
-
Utilize certified reference materials for calibration.
-
Employ a stable, co-eluting internal standard like this compound.
-
Thoroughly validate their methods, including assessments of linearity, precision, accuracy, and matrix effects.
-
Participate in proficiency testing programs to benchmark their performance against other laboratories.[10]
By adhering to these principles, researchers, scientists, and drug development professionals can enhance the consistency and reliability of their estrogen analysis, leading to more robust and comparable data across different studies and laboratories.
References
- 1. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Interinstitutional variability of follicle-stimulating hormone and estradiol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
The Gold Standard vs. Conventional Methods: A Comparative Guide to Low-Level Estradiol Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of low-level estradiol is paramount for insightful and reliable study outcomes. This guide provides a comprehensive comparison between the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing an internal standard like Alpha-Estradiol-d2, and traditional immunoassays for the measurement of low concentrations of estradiol.
The measurement of estradiol, a key estrogen, is critical in a wide array of research and clinical applications, including endocrinology, oncology, pediatrics, and fertility studies. However, accurately quantifying the very low physiological concentrations of estradiol found in certain populations—such as men, children, and postmenopausal women—presents a significant analytical challenge.[1][2] This has led to a critical evaluation of the methodologies employed, pitting the specificity and sensitivity of LC-MS/MS against the convenience of immunoassays.
Executive Summary: Performance at a Glance
LC-MS/MS methods, particularly those using a deuterated internal standard like this compound, have emerged as the reference standard for low-level estradiol measurement due to their superior analytical performance.[3] Immunoassays, while widely available and automated, often suffer from a lack of sensitivity and specificity at low concentrations, leading to potential misinterpretation of results.[4][5]
Quantitative Performance Comparison
The following table summarizes the key analytical performance parameters for both methodologies, highlighting the distinct advantages of LC-MS/MS for low-level estradiol quantification.
| Performance Metric | LC-MS/MS with this compound | Immunoassay (e.g., ELISA, Chemiluminescence) | Key Takeaway |
| Limit of Detection (LOD) | 0.25 - 2.8 pmol/L (approx. 0.07 - 0.76 pg/mL)[6][7] | 15 - 100 pg/mL[1][8] | LC-MS/MS is significantly more sensitive, enabling the detection of much lower estradiol concentrations. |
| Limit of Quantification (LOQ) | 0.50 - 7.5 pmol/L (approx. 0.14 - 2.04 pg/mL)[6][7] | 16.2 - 100 pg/mL[1][9] | LC-MS/MS allows for the reliable quantification of estradiol at levels where immunoassays are often undetectable. |
| Accuracy & Bias | High accuracy, low bias (within 15%)[7] | Significant positive bias (6% to 74%), overestimation of estradiol levels[5] | LC-MS/MS provides results closer to the true value, while immunoassays tend to overestimate low estradiol levels. |
| Specificity | High; distinguishes estradiol from structurally similar metabolites[10] | Prone to cross-reactivity with other steroids and metabolites[5][11] | The high specificity of LC-MS/MS minimizes the risk of interference from other molecules in the sample. |
| Precision (CV%) | Good precision (CV 3.0 - 10.1%)[7] | Variable; can be good at higher concentrations but increases at lower levels[1][5] | LC-MS/MS maintains good precision even at very low concentrations. |
| Turnaround Time | Longer; requires sample preparation and chromatographic separation[9] | Faster; often automated with high throughput[9] | Immunoassays offer a faster turnaround time, which may be advantageous in certain high-volume settings. |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[12]
Experimental Protocol:
-
Sample Preparation: A known amount of this compound internal standard is added to the biological sample (e.g., serum, plasma). This is followed by a protein precipitation and liquid-liquid or solid-phase extraction to isolate the steroids and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The different components of the sample are separated as they pass through a column, with estradiol and the internal standard eluting at specific retention times.
-
Ionization: The separated components are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).
-
Detection and Quantification: A detector measures the abundance of the specific ions corresponding to estradiol and the this compound internal standard. The ratio of the signal from the endogenous estradiol to the known amount of the internal standard allows for precise and accurate quantification, correcting for any sample loss during preparation or variations in instrument response.
Immunoassay
Immunoassays utilize the specific binding of an antibody to an antigen (in this case, estradiol) to measure its concentration. Competitive immunoassays are commonly used for small molecules like estradiol.
Experimental Protocol (Competitive ELISA Example):
-
Coating: A microplate is coated with a known amount of estradiol.
-
Sample and Antibody Incubation: The biological sample, along with a specific anti-estradiol antibody, is added to the wells. The estradiol in the sample competes with the estradiol coated on the plate for binding to the limited number of antibody binding sites.
-
Washing: The plate is washed to remove any unbound antibodies and sample components.
-
Secondary Antibody and Substrate Addition: A secondary antibody, which is conjugated to an enzyme, is added. This secondary antibody binds to the primary anti-estradiol antibody that is bound to the plate. After another wash step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Detection: The intensity of the signal is measured using a plate reader. The signal is inversely proportional to the concentration of estradiol in the sample; a lower signal indicates a higher concentration of estradiol in the original sample.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both methodologies.
The Underlying Principles: A Closer Look
The fundamental principles governing each technique explain their differing performance characteristics.
References
- 1. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The challenge of measuring circulating estradiol at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of direct estradiol immunoassays with human male serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Estradiol Testing in the Exploration of Early Onset Puberty: Comparison of RIA and Chemiluminescence Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
- 12. caymanchem.com [caymanchem.com]
A Comparative Guide to the Recovery of Alpha-Estradiol-d2 in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid hormones in biological matrices is paramount. Alpha-Estradiol-d2, a deuterated form of estradiol, is commonly used as an internal standard in mass spectrometry-based bioanalysis to ensure the precision and accuracy of results. Its recovery during sample preparation is a critical performance characteristic of the analytical method. This guide provides a comparative overview of different extraction techniques for this compound from biological matrices, supported by experimental data and detailed protocols.
Performance Comparison of Extraction Techniques
The choice of extraction method significantly impacts the recovery of this compound and the overall quality of the analytical results. The following table summarizes the performance of common extraction techniques based on reported recovery data for estradiol and its deuterated analogs. The recovery of this compound is expected to be comparable to these values due to its similar physicochemical properties to the non-deuterated form.
| Extraction Technique | Biological Matrix | Analyte | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Bovine Serum | 17α-Estradiol & 17β-Estradiol | 86.3 - 93.2[1] | High selectivity, good automation potential, cleaner extracts. | Can be more time-consuming and costly than LLE. |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 17β-Estradiol | >94.9[2] | Simple, cost-effective, and widely applicable. | Can be labor-intensive, prone to emulsion formation, and may have lower selectivity. |
| Supported Liquid Extraction (SLE) | Human Serum | Estrone & Estradiol | >100[3] | High recovery, no emulsion formation, faster than LLE.[3] | Can be more expensive than traditional LLE. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 17β-Estradiol | 98[4] | Fast, simple, high enrichment factor, and low solvent consumption. | May not be suitable for all matrices and can be sensitive to experimental parameters. |
| QuEChERS | Wastewater | Estrogens | 81 - 103[5] | Quick, easy, cheap, effective, rugged, and safe; suitable for multi-residue analysis. | May require a cleanup step to remove matrix interferences.[5] |
| Immunoaffinity Extraction | Human Plasma | Estrone & 17β-Estradiol | Not explicitly stated, but LLOQ corrected by recovery of deuterated standards.[6] | Highly selective due to antibody-antigen binding. | Can be expensive and the antibodies may have cross-reactivity. |
| Molecularly Imprinted Polymers (MIPs) | Water Samples | Estrone & Estradiol | 85 - 95[7] | High selectivity and adsorption capacity.[7] | Development of specific MIPs can be time-consuming. |
| Protein Precipitation (PPT) | Human Plasma | General Analytes | Variable, focuses on protein removal rather than analyte recovery. | Fast, simple, and inexpensive for removing proteins.[8] | Non-selective, may result in significant matrix effects and lower recovery of the analyte.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the recovery of estradiol from biological matrices. These can be adapted for use with this compound.
Solid-Phase Extraction (SPE) Protocol for Estradiol in Bovine Serum[1]
This protocol is based on a validated method for the simultaneous analysis of 17α-estradiol and 17β-estradiol in bovine serum using a C18 SPE cartridge.
Materials:
-
Bovine serum samples
-
This compound internal standard solution
-
Acetate buffer
-
C18 SPE cartridges
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To a known volume of bovine serum, add the this compound internal standard and acetate buffer.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge using methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Estradiol in Human Plasma
This protocol is a general representation of LLE for the extraction of estrogens from plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Extraction solvent (e.g., methyl-tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To a known volume of human plasma, add the this compound internal standard.
-
Extraction: Add the extraction solvent to the plasma sample.
-
Mixing: Vortex the mixture vigorously for a specified time to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer (containing the analytes) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the assessment of this compound recovery from a biological matrix using Solid-Phase Extraction followed by LC-MS/MS analysis.
Figure 1: General workflow for assessing this compound recovery.
Signaling Pathway and Logical Relationships
The accurate quantification of this compound is not directly related to a biological signaling pathway but is a critical component of the analytical method validation process. The logical relationship centers on the principle of isotope dilution mass spectrometry, where the deuterated internal standard is used to correct for analyte losses during sample processing and instrumental analysis.
Figure 2: Logical relationship of using a deuterated internal standard.
References
- 1. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. biotage.com [biotage.com]
- 4. Preparation and Adsorption Properties of Magnetic Molecularly Imprinted Polymers for Selective Recognition of 17β-Estradiol [mdpi.com]
- 5. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones [mdpi.com]
- 8. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Navigating Complex Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Alpha-Estradiol-d2
For researchers, scientists, and drug development professionals engaged in the precise quantification of estradiol in complex biological samples, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Alpha-Estradiol-d2 against other common analytical standards, supported by experimental data, to aid in the selection of the most suitable reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The accurate measurement of estradiol, a potent estrogen steroid hormone, is critical in a multitude of research areas, from endocrinology and reproductive medicine to oncology and environmental science. Given its low physiological concentrations and the complexity of biological matrices such as serum and plasma, highly sensitive and specific analytical methods are required. LC-MS/MS has emerged as the gold standard for estradiol quantification due to its superior selectivity and sensitivity compared to traditional immunoassay methods. The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS assays, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.
This compound, a deuterated form of estradiol, is a commonly utilized internal standard. Its chemical and physical properties closely mimic those of the endogenous analyte, allowing for accurate correction of matrix effects and procedural losses. This guide delves into the performance of this compound, presenting a comparative analysis with other internal standards and alternative quantification methods.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction, derivatization (if any), and ionization. While deuterated standards like this compound are widely used, carbon-13 (¹³C)-labeled standards are often considered the "gold standard" due to their greater isotopic stability and minimal potential for chromatographic shifting relative to the native analyte.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Estradiol | No Internal Standard |
| Correction for Matrix Effects | Excellent | Excellent | Poor |
| Correction for Extraction Variability | Excellent | Excellent | Poor |
| Potential for Isotopic Interference | Low, but possible with D2-labeled standards[1] | Very Low | N/A |
| Chromatographic Co-elution | Generally good, but slight retention time shifts can occur[2] | Excellent, near-perfect co-elution | N/A |
| Cost-Effectiveness | Generally more cost-effective | Generally more expensive | N/A |
Experimental Data Summary
The following tables summarize key performance metrics from studies utilizing deuterated estradiol internal standards in complex matrices. While specific data for this compound is often embedded within broader validation studies, the presented data from methods using similar deuterated (d3, d4, d5) estradiol standards provide a strong indication of its expected performance.
Table 1: Method Validation Parameters for Estradiol Analysis using Deuterated Internal Standards
| Parameter | Bovine Serum (Estradiol-d3 IS)[3] | Human Plasma (Estradiol-d5 IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL (17β-Estradiol) | 5 pg/mL |
| Accuracy (% Bias) | Not explicitly stated | Within ±15% |
| Precision (% CV) | Not explicitly stated | < 7% |
| Recovery | 86.3% to 93.2% | Not explicitly stated |
Table 2: Comparison with Other Quantification Methods
| Method | Specificity | Sensitivity | Throughput | Cost per Sample |
| LC-MS/MS with this compound | High | Very High (pg/mL levels)[4] | Moderate | High |
| ELISA | Moderate (potential for cross-reactivity)[5][6][7] | High | High | Low |
| Radioimmunoassay (RIA) | Moderate | High | Moderate | Moderate |
Experimental Protocols
A robust analytical method is critical for achieving reliable results. Below is a representative experimental protocol for the quantification of estradiol in human serum using a deuterated internal standard, based on established methodologies.
Key Experiment: Quantification of Estradiol in Human Serum by LC-MS/MS
1. Sample Preparation:
-
To 200 µL of serum, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform liquid-liquid extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient elution to achieve separation of estradiol from other endogenous compounds.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Estradiol: e.g., m/z 271.2 → 183.1
-
This compound: e.g., m/z 273.2 → 185.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
3. Data Analysis:
-
Quantify estradiol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Visualizing the Mechanism: Estradiol Signaling Pathway
Understanding the biological context of estradiol is crucial for interpreting analytical results. Estradiol exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which can trigger both genomic and non-genomic signaling pathways.
Caption: Simplified overview of the genomic and non-genomic estradiol signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of estradiol in complex samples using this compound as an internal standard.
Caption: General workflow for estradiol quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alpha-Estradiol-d2: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of Alpha-Estradiol-d2 with stringent safety measures. This compound is classified as a hazardous substance with potential carcinogenic and reproductive toxicity, and it is highly toxic to aquatic life with long-lasting effects.[1][2][3] This guide provides a direct, operational plan for the safe and compliant disposal of this compound waste. Improper disposal, such as discarding in standard trash or down the drain, can lead to environmental contamination and potential harm to human health.[1][4][5] The primary and recommended method of disposal is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the point of generation, all materials contaminated with this compound must be treated as hazardous waste.[6]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused or expired pure compounds, and contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.[4] The container must be made of a compatible material and have a secure, tight-fitting lid.[4]
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or solvent rinses, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[4] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][6]
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[4]
-
Step 2: Waste Container Labeling
Properly label the container as soon as you begin collecting waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Carcinogen," "Reproductive Hazard," "Toxic to Aquatic Life").
-
The name and contact information of the generating laboratory or researcher.[4]
-
The date when waste was first added to the container.[6]
Step 3: Storage of Hazardous Waste
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][6] The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Safe Storage Practices:
Step 4: Arranging for Disposal
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup.[4]
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Source(s) |
| Container Filling Level | Do not exceed 90% of the container's capacity. | [7] |
| Residue in Empty Container | No more than 1 inch of residue remaining. | [6] |
| Headspace in Liquid Waste | Leave at least one inch of headspace. | [6] |
Experimental Protocols
While direct experimental protocols for the disposal of this compound are not standard practice, some research has explored the degradation of estrogenic compounds. The following is a generalized example of a chemical oxidation method that could be adapted for this purpose. Note: This protocol is for informational purposes only and should not be attempted without a thorough risk assessment and approval from your institution's EHS department.
Objective: To degrade estrogenic compounds in a liquid waste stream using an advanced oxidation process.
Materials:
-
Liquid waste containing this compound
-
Oxidizing agent (e.g., Fenton's reagent, ozone)
-
Reaction vessel
-
Personal Protective Equipment (PPE) as specified in the Safety Data Sheet (e.g., nitrile gloves, safety goggles, lab coat)[4]
-
Analytical equipment (e.g., HPLC) to verify degradation
Methodology:
-
Preparation: Work in a well-ventilated chemical fume hood.[5] Ensure all necessary PPE is worn.
-
Reaction Setup: Place the liquid waste in a suitable reaction vessel.
-
Oxidation: Gradually add the chosen oxidizing agent to the waste solution under controlled conditions (e.g., temperature, pH).
-
Monitoring: Monitor the reaction to ensure it proceeds safely.
-
Analysis: After the reaction is complete, take a sample of the treated effluent and analyze it (e.g., by HPLC) to confirm the complete degradation of the estrogenic compound.[4]
-
Disposal of Treated Waste: Even after treatment, the resulting solution must be disposed of as hazardous waste according to institutional guidelines, as it may contain residual reagents and byproducts.[4]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Alpha-Estradiol-d2
Essential Safety and Handling Guide for Alpha-Estradiol-d2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical operational and safety protocols for the handling and disposal of this compound. Strict adherence to these procedures is mandatory to mitigate potential health risks, including carcinogenicity, reproductive toxicity, and organ damage.[1][2] this compound is a deuterium-labeled form of Alpha-Estradiol, a weak estrogen and a 5α-reductase inhibitor.[3]
Hazard Summary
This compound and its related compounds are classified as hazardous substances.[1][4] Key hazards include:
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2] May also cause harm to breast-fed children.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to prevent inhalation, skin contact, and eye exposure.[5] The following PPE is mandatory when handling this compound:
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EU standard EN166 or NIOSH (US).[6] A face shield may be required for larger quantities.[5] | Protects eyes from splashes and airborne particles of the compound.[6] |
| Skin Protection | - Chemical-impermeable gloves (e.g., nitrile or latex), inspected before use.[6][7] - Laboratory coat.[6] - Fire/flame resistant and impervious clothing for larger quantities or specific procedures.[6] | Prevents skin contact, which can lead to absorption of the hazardous chemical.[6] |
| Respiratory Protection | - A NIOSH (US) or CEN (EU) approved respirator is required.[5] A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] - All handling of the solid, powdered form must be conducted in a chemical fume hood.[6][8] | Prevents inhalation of dust or aerosols, a primary route of exposure.[6] |
Occupational Exposure Limits
The following table summarizes occupational exposure limits for related particulates, which should be considered as guidance in the absence of specific limits for this compound.
| Jurisdiction | Limit |
| US - Tennessee | 5 mg/m³ (Respirable fraction for Particulates not otherwise regulated)[1] |
| US - Michigan | 5 mg/m³ (Respirable dust for Particulates not otherwise regulated)[1] |
| Canada - Prince Edward Island | 10 mg/m³ (Inhalable particles for Particles (Insoluble or Poorly Soluble) [NOS])[1] |
Operational Procedures
Handling Protocol
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][8][9]
Step-by-Step Guide for Weighing and Solubilizing this compound:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as detailed in the table above.
-
Decontaminate the work surface within the fume hood.
-
Prepare all necessary equipment (e.g., analytical balance, spatulas, weighing paper, vials, solvent).
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
To prevent the generation of dust, do not pour the powder directly.[2] Use a clean spatula to transfer the desired amount onto weighing paper on the analytical balance.
-
Minimize the time the primary container is open.
-
Once weighed, securely close the primary container.
-
-
Solubilization:
-
Transfer the weighed powder into an appropriate vial.
-
Add the desired solvent to the vial. Alpha-Estradiol is soluble in alcohol (1:28), acetone (1:17), chloroform (1:435), ether (1:150), dioxane, solutions of alkali hydroxides, and vegetable oils.[1]
-
Securely cap the vial and mix gently until the solid is fully dissolved.
-
-
Post-Handling:
Spill and Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the affected person to an area with fresh air.[6] If breathing is difficult, provide artificial respiration.[10] Seek immediate medical attention.[6][10]
-
Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][10] Seek medical advice.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][10] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the person's mouth with water.[6] Call a physician or a poison control center immediately.[6][10]
In Case of a Spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently dampen the solid with water to prevent dusting before sweeping or vacuuming.[1]
-
Use dry clean-up procedures and avoid generating dust.[1] A vacuum cleaner must be fitted with a HEPA filter.[1]
-
Collect the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.[1]
-
-
Major Spill:
Disposal Plan
All waste containing this compound, including contaminated solutions, disposable PPE (like gloves), and empty containers, must be treated as hazardous waste.[4][6][9]
Step-by-Step Disposal Protocol:
-
Waste Segregation: From the point of generation, designate all materials contaminated with this compound as hazardous waste.[4]
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container with a secure lid.[4]
-
The label should include "Hazardous Waste" and identify the contents.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[6]
-
Environmental Protection: Under no circumstances should the compound or its waste be allowed to enter drains or the environment.[6][9]
Visual Guides
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for handling and disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 8. in.nau.edu [in.nau.edu]
- 9. in.nau.edu [in.nau.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
